Tucidinostat
Description
Tucidinostat is an investigational drug that is being studied as part of a strategy to cure HIV. This compound belongs to a group of HIV drugs called latency-reversing agents.
This compound is an orally bioavailable benzamide-type inhibitor of histone deacetylase (HDAC) isoenzymes 1, 2, 3 and 10, with potential antineoplastic activity. Upon administration, this compound binds to and inhibits HDACs, leading to an increase of acetylation levels of histone proteins. This agent also inhibits the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways and may result in cell cycle arrest and the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells. HDACs, a class of enzymes that deacetylate chromatin histone proteins, are upregulated in many tumor types and play key roles in gene expression. Compared to some other benzamide-type HDAC inhibitors, chidamide is more stable, more resistant to degradation and has a longer half-life.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 36 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJVTADHFNAIS-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032295 | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616493-44-7 | |
| Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tucidinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCIDINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tucidinostat: A Technical Guide to its Selective Histone Deacetylase Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide, is an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor with a distinct selectivity profile.[1][2] It represents a significant advancement in the epigenetic modulation of cancer, targeting specific HDAC isoforms that are crucial in oncogenesis.[3][4] By altering the epigenetic landscape of tumor cells, this compound can induce cell cycle arrest, apoptosis, and modulate anti-tumor immune responses.[2][5] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative activity, impact on cellular signaling, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Selective HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[4] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[3] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cell proliferation.[1][6]
This compound functions by binding to the active site of specific HDAC enzymes, preventing them from deacetylating their substrates. It is a subtype-selective inhibitor, primarily targeting Class I enzymes HDAC1, HDAC2, HDAC3, and the Class IIb enzyme HDAC10.[1][3][7] This inhibition results in the accumulation of acetylated histones (hyperacetylation), leading to a more relaxed, open chromatin state. This "euchromatin" state allows for the re-expression of silenced genes, including those involved in cell cycle control and apoptosis.[8][9]
Quantitative Data on Inhibitor Activity
The selectivity and potency of this compound have been quantified through various in vitro and clinical studies.
Table 1: In Vitro HDAC Isoform Selectivity of this compound
This table summarizes the 50% inhibitory concentration (IC50) values of this compound against key HDAC isoforms, demonstrating its selectivity for Class I and IIb enzymes.
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 95 |
| HDAC2 | I | 160 |
| HDAC3 | I | 67 |
| HDAC10 | IIb | 78 |
| Data sourced from Selleck Chemicals.[7] |
Table 2: In Vitro Anti-proliferative Activity of this compound
This table shows the IC50 values for this compound's ability to inhibit the growth of various human cancer cell lines after 72 hours of exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| EBC1 | Lung Cancer | 2.9 |
| HCT116 | Colon Carcinoma | 7.8 |
| HL-60 | Promyelocytic Leukemia | (Active) |
| LNCaP | Prostate Cancer | (Active) |
| Data sourced from Selleck Chemicals and an overview of this compound's activity.[4][7] |
Table 3: Clinical Efficacy of this compound Monotherapy in Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL)
This table compiles key efficacy endpoints from different Phase II clinical trials of this compound in patients with R/R PTCL.
| Study / Region | Dosing | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Chinese Phase II | 30 mg, twice weekly | 28% | 14% | 2.1 months | 21.4 months |
| Chinese Real-World Study | Varies | 39.06% | - | 129 days | 433 days |
| Japan/South Korea Phase IIb | 40 mg, twice weekly | 46% | 11% (initial), 20% (final) | 5.6 months | 22.8 months (initial), 33.6 months (final) |
| Data compiled from multiple clinical trial reports.[1][2][10] |
Table 4: Clinical Efficacy of this compound in Combination Therapy
This table highlights the efficacy of this compound when combined with other agents in different cancer types.
| Cancer Type | Combination Regimen | Population | Key Efficacy Outcome |
| HR+/HER2- Advanced Breast Cancer (ACE Study) | This compound + Exemestane | Postmenopausal patients failed prior endocrine therapy | Median PFS: 7.4 months (vs. 3.8 months for placebo) |
| R/R Extranodal NK/T-cell Lymphoma (ENKTL) | This compound + Sintilimab (anti-PD-1) | Relapsed/Refractory ENKTL patients | ORR: 58.3%, CR: 44.4% |
| Advanced Urothelial Carcinoma | This compound + Tislelizumab (anti-PD-1) | Patients failed platinum-based chemotherapy | ORR: 41.7%, Median PFS: 4.6 months |
| Data sourced from various clinical trial publications.[1][11][12] |
Modulation of Key Signaling Pathways
This compound's anti-tumor activity extends beyond histone modification, impacting several critical oncogenic signaling pathways.
Inhibition of Pro-Survival Pathways (PI3K/Akt and MAPK/Ras)
Preclinical studies have shown that this compound can inhibit the expression of key kinases within the PI3K/Akt/mTOR and MAPK/Ras signaling pathways.[8][13][14] These pathways are frequently hyperactivated in cancer, driving cell growth, proliferation, and survival. By downregulating these pathways, this compound contributes to the induction of apoptosis and cell cycle arrest.[9]
Induction of Cell Cycle Arrest and Apoptosis
A primary consequence of this compound treatment is the induction of cell cycle arrest, often at the G0/G1 or G2/M phase, which prevents cancer cells from dividing.[2][5] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[5] Furthermore, this compound induces programmed cell death (apoptosis) through the regulation of mitochondrial apoptotic pathways.[5]
Modulation of the Anti-Tumor Immune Response
This compound significantly remodels the tumor microenvironment (TME) to be more conducive to an anti-cancer immune response, providing a strong rationale for its combination with immunotherapies.[1][15]
-
Enhanced T-Cell Activity: It promotes the migration and infiltration of cytotoxic CD8+ T cells into tumors, partly by increasing the expression of chemokines like CCL5 via the NF-κB signaling pathway.[16]
-
Macrophage Polarization: It drives the polarization of tumor-associated macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[16]
-
Increased Antigen Presentation: this compound can enhance the function of dendritic cells and upregulate the expression of MHC class I and II molecules, improving the presentation of tumor antigens to T cells.[15]
-
Synergy with Checkpoint Inhibitors: By modulating the TME and enhancing T-cell function, this compound can overcome resistance to anti-PD-1/PD-L1 therapies.[15][16]
Detailed Experimental Protocols
Protocol: Fluorometric HDAC Activity Assay
This protocol describes a common method to measure HDAC enzymatic activity and its inhibition by compounds like this compound, often using a commercial kit.
Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is non-fluorescent. HDAC enzymes in the sample deacetylate the lysine residue. A developer solution, containing a protease (e.g., trypsin), then cleaves the deacetylated substrate to release the highly fluorescent aminomethylcoumarin (AMC).[17] The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
HeLa nuclear extract (or other HDAC-containing sample)
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (containing a protease and a stop inhibitor like Trichostatin A)
-
This compound (or other test inhibitor)
-
Deacetylated Standard (for standard curve)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, developer, substrate, and deacetylated standard as per the manufacturer's instructions. Prepare serial dilutions of this compound to determine IC50 values.
-
Assay Setup: In a 96-well plate, add components for different experimental conditions:
-
Blank (No Enzyme): Assay Buffer + Substrate.
-
Positive Control (Max Activity): HDAC Sample + Assay Buffer + Substrate.
-
Inhibitor Wells: HDAC Sample + this compound Dilution + Substrate.
-
Standard Curve: Assay Buffer + Deacetylated Standard Dilutions.
-
-
Enzymatic Reaction: Add the HDAC sample (e.g., nuclear extract) to the appropriate wells. Allow the plate to equilibrate to the assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the HDAC Substrate to all wells except the standard curve wells. Mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.
-
Develop Signal: Add the HDAC Developer solution to all wells (including standards). This stops the HDAC reaction and initiates the fluorescence-generating cleavage. Incubate for 15-30 minutes at 37°C.
-
Measurement: Read the fluorescence on a plate reader at Ex/Em ~360/460 nm.
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of fluorescence vs. concentration of the deacetylated standard.
-
Convert the fluorescence readings from the experimental wells into the amount of product formed using the standard curve.
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the positive control.
-
Plot % inhibition vs. log[this compound] and use non-linear regression to determine the IC50 value.
Protocol: Western Blot for Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It allows for the analysis of this compound's effect on the expression and phosphorylation status of proteins in signaling pathways (e.g., p-Akt, total Akt, acetylated-H3).
Procedure:
-
Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-acetyl-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured using an imaging system. The intensity of the band corresponds to the amount of target protein.
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent, orally active, and selective HDAC inhibitor that primarily targets Class I (HDAC1, 2, 3) and Class IIb (HDAC10) enzymes. Its mechanism of action involves the epigenetic re-activation of tumor suppressor genes, leading to significant anti-proliferative and pro-apoptotic effects. Furthermore, this compound modulates critical oncogenic signaling pathways, including PI3K/Akt, and reshapes the tumor microenvironment to favor a robust anti-tumor immune response. The compelling preclinical data and clinical efficacy, both as a monotherapy in hematological malignancies and in combination with endocrine or immune checkpoint therapies in solid tumors, establish this compound as a cornerstone of epigenetic therapy in modern oncology.
References
- 1. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 2. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Long-term efficacy and safety of this compound in patients with relapsed or refractory peripheral T-cell lymphoma: final analysis of phase IIb results | Haematologica [haematologica.org]
- 11. Efficacy and safety of this compound in patients with advanced hormone receptor-positive human epidermal growth factor receptor 2-negative breast cancer: real-world insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound [drugcentral.org]
- 14. medicodex.org [medicodex.org]
- 15. huyabio.com [huyabio.com]
- 16. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Tucidinostat on Histone Acetylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tucidinostat (formerly known as Chidamide) is an orally bioavailable, benzamide-type histone deacetylase (HDAC) inhibitor with potent anti-neoplastic activity. It selectively inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 at low nanomolar concentrations. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, primarily on H3 and H4 tails. This hyperacetylation alters chromatin structure, leading to the reactivation of tumor suppressor genes and the modulation of signaling pathways critical for cancer cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of this compound's core mechanism of action, quantitative data on its enzymatic and cellular effects, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Histone Hyperacetylation
Histone acetylation is a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure, which generally correlates with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes and promoting oncogenesis.
This compound functions as an HDAC inhibitor, blocking the deacetylation of histones. This leads to a state of histone hyperacetylation, which in turn reactivates the expression of silenced genes that control critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][2][3] Preclinical studies have demonstrated that this compound treatment results in a significant accumulation of acetylated histones H3 and H4 in various cancer cell lines.[1]
Quantitative Data on this compound's Efficacy
The potency and selectivity of this compound have been characterized through in vitro enzymatic assays and cellular viability studies.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC10 | 78 |
Data sourced from Selleck Chemicals, reporting low nanomolar inhibition of Class I and IIb HDACs.
Table 2: Cellular Effects of this compound on Histone Acetylation and Cell Viability
| Cell Line | Cancer Type | Effect | Observation |
| Various ATLL cell lines | Adult T-cell Leukemia/Lymphoma | Increased Histone Acetylation | Accumulation of acetylated histones H3 and H4.[1] |
| Various ATLL cell lines | Adult T-cell Leukemia/Lymphoma | Decreased Cell Viability | Inhibition of proliferation and viability.[1] |
| Adenoid Cystic Carcinoma (ACC) cells | Adenoid Cystic Carcinoma | Increased Histone H3 Acetylation | Significant increase in acetylated histone H3. |
| ACC cells | Adenoid Cystic Carcinoma | Cell Cycle Arrest | Arrest at the G2/M phase. |
Note: While qualitative increases in histone acetylation are widely reported, specific fold-change data from quantitative western blot densitometry for this compound are not consistently available across a wide range of public literature. The effect is consistently observed and is a primary pharmacodynamic marker of this compound activity.
Key Signaling Pathways Modulated by this compound
This compound's induction of histone hyperacetylation leads to the modulation of several critical signaling pathways implicated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its anti-tumor effects.[4]
References
- 1. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Tucidinostat: A Technical Guide for Solid Tumor Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tucidinostat (also known as Chidamide) is an orally bioavailable, subtype-selective benzamide histone deacetylase (HDAC) inhibitor with demonstrated preclinical and clinical activity in a range of malignancies. By selectively inhibiting Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC10, this compound alters the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and modulation of critical oncogenic pathways. This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. All signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting specific HDAC enzymes.[1] HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin state and the transcription of genes involved in various anti-cancer processes, including cell cycle arrest, apoptosis, and immune modulation.[2][3]
Caption: General mechanism of this compound action.
Modulation of Oncogenic Signaling Pathways
Preclinical studies have elucidated this compound's ability to interfere with key signaling pathways that drive solid tumor progression.
PI3K/Akt and MAPK/Ras Pathways
In colon cancer models, this compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Ras signaling pathways.[2] These pathways are crucial for cell proliferation, survival, and growth. By downregulating these pathways, this compound can effectively suppress tumor development.[4]
Caption: Inhibition of PI3K/Akt and MAPK/Ras pathways.
Cell Cycle Regulation
This compound induces cell cycle arrest, primarily at the G1/S or G2/M phase, in various solid tumor cells.[2][4] This effect is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[2][4] For instance, in hepatocellular carcinoma cell lines, sensitivity to this compound was associated with the upregulation of p21 expression.[2]
Immune Microenvironment Modulation
A significant aspect of this compound's preclinical activity is its ability to modulate the tumor microenvironment (TME).[5][6] Studies in murine solid tumor models (breast, lung, and colorectal cancer) show that an optimized dose of this compound can promote the infiltration of CD8+ T cells into tumors.[5] This is partly achieved by increasing the activity of C-C motif chemokine ligand 5 (CCL5) via NF-κB signaling.[5][6] Furthermore, this compound promotes the M1 polarization of macrophages and can enhance the expression of co-stimulatory molecules on monocytes, suggesting an improved antigen-presenting function.[5][6] These immunomodulatory effects provide a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-L1 antibodies, a strategy that has shown synergistic anti-tumor efficacy in preclinical models.[5][7]
Caption: Modulation of the tumor immune microenvironment.
Quantitative Preclinical Efficacy
The anti-tumor activity of this compound has been quantified in numerous in vitro and in vivo preclinical models.
Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | Endpoint | Value | Citation |
| EBC1 | Lung Cancer | IC50 (72h) | 2.9 µM | [8] |
| HCT116 | Colon Cancer | IC50 (72h) | 7.8 µM | [8] |
| Multiple | Hepatocellular Carcinoma | - | Sensitive via p21 upregulation | [2] |
| 4T1 | Murine Breast Cancer | Proliferation | Significantly suppressed | [5] |
| LLC | Murine Lung Cancer | Proliferation | Significantly suppressed | [5] |
| CT26 | Murine Colorectal Cancer | Proliferation | Significantly suppressed | [5] |
| HCT-8 | Colorectal Carcinoma | GI50 | Low micromolar range | [9][10] |
| A549 | Lung Carcinoma | GI50 | Low micromolar range | [9] |
| BEL-7402 | Liver Carcinoma | GI50 | Low micromolar range | [9] |
| MCF-7 | Breast Carcinoma | GI50 | Low micromolar range | [9] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment Regimen | Key Findings | Citation |
| HCT-8 (Colorectal) | 12.5-50 mg/kg, p.o. | Dose-dependent reduction in tumor size. | [9] |
| A549 (Lung) | 12.5-50 mg/kg, p.o. | Dose-dependent reduction in tumor size. | [9] |
| BEL-7402 (Liver) | 12.5-50 mg/kg, p.o. | Dose-dependent reduction in tumor size. | [9] |
| MCF-7 (Breast) | 12.5-50 mg/kg, p.o. | Dose-dependent reduction in tumor size. | [9] |
| CT26 (Colorectal) | 12.5 & 25 mg/kg, p.o. | Sustained, modest decrease in tumor growth with tolerable toxicity. | [5] |
| Pancreatic Cancer | Not specified | Inhibited tumor growth in vivo. | [2] |
| Adenoid Cystic Carcinoma | Not specified | Significantly inhibited proliferation of cell-derived xenografts. | [2] |
Table 3: this compound Preclinical Combination Studies
| Combination Agent | Tumor Type | Effect | Mechanism | Citation |
| Gemcitabine | Pancreatic Cancer | Synergistic cell death | Increased DNA damage | [11] |
| Cisplatin | NSCLC, Adenoid Cystic Carcinoma | Synergistic effect | Not specified | [11] |
| Radiotherapy | Lung Squamous Cell Carcinoma | Synergistic apoptosis, suppressed cancer stemness | Regulating mir375-EIF4G3 axis | [2][12] |
| Anti-PD-L1 Ab | Murine Breast, Lung, Colorectal Cancer | Synergistic tumor burden reduction | Enhanced immune function, increased CD8+ T cell infiltration | [5][6] |
| Anti-PD-1 Ab | Murine Colon Cancer (MC38) | Significantly inhibited tumor growth | Modulation of immune checkpoints, enhanced DC/APC function | [7] |
| EGFR-TKI (Icotinib) | NSCLC | Reversal of resistance | Not specified | [2] |
| ALK Inhibitor (Crizotinib) | NSCLC | Reversal of resistance | Not specified | [2] |
Key Experimental Protocols
The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Proliferation Assays (e.g., SRB, CCK-8)
-
Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Cell Fixation (for SRB): Gently wash cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining/Reagent Addition:
-
SRB: Wash fixed plates with water, air dry, and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
CCK-8: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
SRB: Wash away unbound dye, air dry, and solubilize the bound stain with 10 mM Tris base.
-
CCK-8: No further processing needed.
-
-
Data Acquisition: Measure the absorbance (optical density) at the appropriate wavelength (e.g., 515 nm for SRB, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values using non-linear regression analysis.
Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Treat cells with this compound, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Acetyl-Histone H3, p21, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 12.5-50 mg/kg) or vehicle control via the specified route (typically oral gavage) and schedule.[9][10]
-
Monitoring: Monitor tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight regularly throughout the study.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit, study duration).
-
Analysis: Euthanize the animals, excise the tumors, and weigh them. Analyze tumor growth inhibition and perform downstream analyses like immunohistochemistry or Western blotting on tumor tissues.
Caption: A typical experimental workflow for in vivo xenograft studies.
References
- 1. Facebook [cancer.gov]
- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 4. Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huyabio.com [huyabio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
Tucidinostat for HIV Latency Reversal: A Technical Overview
Introduction
The establishment of a latent reservoir of integrated HIV-1 provirus in long-lived resting memory CD4+ T cells is the primary obstacle to a cure for HIV.[1][2][3] Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not target this latent reservoir.[2][4] Upon cessation of ART, the virus rebounds from these cellular sanctuaries.[5] The "shock and kill" strategy is a leading therapeutic approach aimed at eradicating this reservoir.[6][7][8] This strategy involves using latency-reversing agents (LRAs) to reactivate, or "shock," the latent provirus, leading to the expression of viral antigens on the cell surface, making the infected cell visible to the immune system for elimination, or "kill."[6][7][8]
Tucidinostat (also known as Chidamide or HBI-8000) is an orally available, novel benzamide-based histone deacetylase (HDAC) inhibitor that is being investigated as a potent LRA.[9][10][11][12] It selectively targets Class I HDACs (HDAC1, 2, and 3) and Class IIb HDAC10, enzymes that play a critical role in maintaining HIV latency.[9][10][11][13] This document provides a detailed technical guide on the core mechanisms by which this compound reverses HIV latency, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Chromatin Remodeling via HDAC Inhibition
The transcriptional silence of the HIV provirus during latency is largely due to the epigenetic state of the integrated viral DNA. Specifically, the 5' Long Terminal Repeat (LTR) region, which acts as the viral promoter, is wound tightly around histone proteins.[3] This condensed chromatin structure, known as heterochromatin, physically blocks the access of host transcription machinery, such as RNA Polymerase II, to the viral promoter.
This repressive state is maintained by the activity of HDACs, which are recruited to the HIV LTR by host transcription factors like NF-κB p50 homodimers.[9][14] HDACs remove acetyl groups from the lysine residues of histone tails, leading to a positive charge that strengthens the interaction between the histones and the negatively charged DNA, resulting in chromatin condensation.[3][9]
This compound functions by directly inhibiting the enzymatic activity of HDACs 1, 2, and 3.[9][10] This inhibition shifts the balance towards the activity of Histone Acetyltransferases (HATs), leading to the hyperacetylation of histones at the HIV LTR.[9][15] The addition of acetyl groups neutralizes the positive charge on histone tails, weakening their interaction with DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcriptional machinery to access the HIV promoter and initiate viral gene expression.[9][15]
Involvement of Key Signaling Pathways
Beyond direct chromatin remodeling, this compound's mechanism involves the modulation of key cellular signaling pathways that regulate HIV transcription.
1. NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor for HIV-1.[16][17] In latent cells, NF-κB is typically sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] this compound has been shown to reactivate latent HIV through the NF-κB signaling pathway.[9] While the precise mechanism of HDAC inhibitor-induced NF-κB activation is complex, it can involve the acetylation of non-histone proteins within the pathway, including RelA/p65, which enhances its transcriptional activity. Upon activation, NF-κB translocates to the nucleus, binds to specific sites on the HIV LTR, and potently drives viral transcription.[14][18]
2. P-TEFb Release and Transcriptional Elongation
While transcription initiation is crucial, efficient production of full-length viral RNA requires transcriptional elongation, a process controlled by the Positive Transcription Elongation Factor b (P-TEFb).[19][20][21] P-TEFb, a complex of CDK9 and Cyclin T1, phosphorylates RNA Polymerase II, allowing it to overcome a promoter-proximal pause and proceed with elongation.[20][21] In latent cells, a significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[20][21]
HDAC inhibitors, including this compound, are thought to contribute to the release of P-TEFb from this inhibitory complex.[20] The viral Tat protein, produced after initial transcription, can then recruit the newly available, active P-TEFb to the trans-activation response (TAR) element on the nascent viral RNA, leading to a dramatic amplification of viral transcription.[20][21]
Quantitative Data from Clinical and Preclinical Studies
The efficacy of this compound in reversing HIV latency has been evaluated in clinical trials and ex vivo studies. The data highlights its ability to induce viral transcription, although its effect on reducing the latent reservoir size remains modest.
Table 1: Clinical Trial Data for this compound in HIV Latency Reversal
| Study Identifier | Phase | Participants | This compound Dosage | Key Quantitative Findings | Reference |
| CHARTER (NCT02513901) | 1b/2a | 7 adults with viral suppression on ART | 10 mg (single and multiple doses) | - Robustly reactivated latent HIV. - Modestly reduced the latent HIV reservoir size. | [9],[1] |
| NCT04452395 | 2 | Adults with viral suppression on ART | Not specified | - Combined with ASC22 (an antibody therapy), was effective in activating latent HIV. - Did not significantly reduce the size of the latent reservoir overall. - Greater reduction in reservoir size observed in participants with enhanced T cell function. | [9],[1] |
Table 2: Pharmacokinetic and In Vitro Data for this compound
| Parameter | Value / Finding | Context | Reference |
| Target HDACs | Class I (HDAC-1, -2, -3), Class IIb (HDAC-10) | Selective inhibition is crucial for its mechanism. | [9],[10],[11] |
| Elimination Half-life (T1/2) | ~11.5 hours (single 10-mg dose) | From Phase 1b/2a trial (NCT02513901). | [9] |
| ~15.5 hours (multiple 10-mg doses) | From Phase 1b/2a trial (NCT02513901). | [9] | |
| Effect on Histones | Stimulates accumulation of acetylated histones H3 and H4 | Observed in tumor cells, a primary mechanism of action. | [22] |
Experimental Protocols for Assessing Latency Reversal
The evaluation of LRAs like this compound relies on established in vitro and ex vivo experimental models and assays.
1. Cellular Models of HIV Latency
-
J-Lat Cell Lines: These are Jurkat T-cell lines that contain a full-length, integrated but transcriptionally silent HIV provirus.[6][8] A key feature is the replacement of the nef gene with a reporter gene, such as Green Fluorescent Protein (GFP).[6][8] Reactivation of the provirus leads to GFP expression, which can be easily and quantitatively measured by flow cytometry.[6][8]
-
Primary CD4+ T Cells from People with HIV (PLWH): This is the gold-standard ex vivo model. Resting CD4+ T cells are isolated from the peripheral blood of PLWH who are on suppressive ART.[23] These cells are then treated with LRAs to measure the induction of viral RNA or protein production.[23]
2. General Protocol for In Vitro Latency Reversal Assay
-
Cell Seeding: Latently infected cells (e.g., J-Lat 10.6 cells or primary CD4+ T cells) are seeded in 96-well plates at a defined density (e.g., 2 x 10^5 cells/well).[6]
-
LRA Treatment: Cells are incubated with this compound at various concentrations. A positive control (e.g., TNF-α) and a vehicle control (e.g., DMSO) are included.[6]
-
Incubation: The cells are incubated for a specified period, typically 24 to 72 hours.[6]
-
Quantification of Reactivation:
-
Flow Cytometry: For reporter cell lines like J-Lat, the percentage of GFP-positive cells is measured to quantify the extent of latency reversal.[6] Cell viability is also assessed using forward and side scatter parameters.[6]
-
RT-qPCR: For primary cells from PLWH, total cellular RNA is extracted. Reverse transcription quantitative PCR (RT-qPCR) is then used to measure the levels of cell-associated HIV RNA, which is a direct indicator of viral transcription.[7][23] Different primer sets can distinguish between various viral transcripts (unspliced, spliced).[7]
-
This compound represents a promising latency-reversing agent that operates through a well-defined epigenetic mechanism. Its primary action is the inhibition of Class I HDACs, which remodels the chromatin at the HIV LTR, making it accessible for transcription. This effect is further amplified by the modulation of key signaling pathways, including NF-κB and P-TEFb, which are essential for robust viral gene expression. Clinical studies have provided proof-of-concept that this compound can successfully "shock" latent HIV in individuals on ART.[9][23] However, the modest impact on the overall size of the latent reservoir suggests that this compound, like other LRAs, will likely need to be part of a combination strategy.[1][9] Future research will focus on optimizing dosing, exploring synergistic combinations with other LRAs or immune-based therapies, and understanding the potential long-term effects on host gene expression to fully harness its therapeutic potential in the quest for an HIV cure.
References
- 1. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. HIV Latency Reversal Agents that target Chromatin remodeler-driven repressive HIV promoter structure | Explore Technologies [techfinder.stanford.edu]
- 3. Targeting HIV latency: pharmacologic strategies toward eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening [frontiersin.org]
- 7. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 10. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 11. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 13. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB p50 promotes HIV latency through HDAC recruitment and repression of transcriptional initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of HIV-1 gene expression by histone acetylation and factor recruitment at the LTR promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Release of P-TEFb from the Super Elongation Complex promotes HIV-1 latency reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histone Deacetylase Inhibitors (HDACis) That Release the Positive Transcription Elongation Factor b (P-TEFb) from Its Inhibitory Complex Also Activate HIV Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Tucidinostat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide and HBI-8000, is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor with potent anti-tumor activity. It selectively targets HDAC1, 2, 3 (Class I), and 10 (Class IIb) isoforms, leading to the accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the regulation of gene expression, ultimately inducing cell cycle arrest, apoptosis, and autophagic cell death in various cancer types. Furthermore, emerging evidence highlights the immunomodulatory role of this compound, positioning it as a promising agent in combination with immunotherapy. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on key signaling pathways, and methodologies for its investigation.
Core Mechanism of Action: HDAC Inhibition and Epigenetic Regulation
This compound exerts its primary effect by inhibiting the enzymatic activity of specific HDAC isoforms. This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins. The neutralized positive charge of histones reduces their affinity for the negatively charged DNA, resulting in a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to gene promoter regions, leading to the altered expression of genes involved in various cellular processes.[1][2][3]
Key Effects of this compound-Mediated HDAC Inhibition:
-
Increased Histone Acetylation: Leads to a more open chromatin structure, facilitating gene transcription.[2]
-
Induction of p21: Upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1) is a common downstream effect, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[2]
-
Induction of Apoptosis: this compound can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.[4]
-
Induction of Autophagy: In some cellular contexts, this compound has been shown to induce autophagic cell death.[5]
-
Modulation of Non-Histone Proteins: this compound also affects the acetylation status and function of various non-histone proteins involved in cancer signaling.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data related to the pharmacodynamic effects of this compound from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HeLa | Cervical Adenocarcinoma | Cell Growth Inhibition | Not specified, but significant | [3] |
| EBC1 | Non-Small Cell Lung Cancer | SRB Assay (72h) | 2.9 µM | [6] |
| HCT116 | Colorectal Carcinoma | SRB Assay (72h) | 7.8 µM | [6] |
| 4T1 | Breast Cancer | CCK-8 Assay (24h) | Dose-dependent inhibition at 2.5, 5, 7.5 µM | [7] |
| LLC | Lung Cancer | CCK-8 Assay (24h) | Dose-dependent inhibition at 2.5, 5, 7.5 µM | [7] |
| CT26 | Colorectal Cancer | CCK-8 Assay (24h) | Dose-dependent inhibition at 2.5, 5, 7.5 µM | [7] |
Table 2: this compound Inhibition of HDAC Isoforms
| HDAC Isoform | Assay Type | IC50 | Reference |
| HDAC1 | Cell-free | 95 nM | [3][6] |
| HDAC2 | Cell-free | 160 nM | [3][6] |
| HDAC3 | Cell-free | 67 nM | [3][6] |
| HDAC10 | Cell-free | 78 nM | [3][6] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Carcinoma | HCT-8 xenograft in athymic nude mice (BALB/c-nu) | 12.5-50 mg/kg, oral | Significant antitumor activity | [3] |
| Colorectal Cancer | CT26 syngeneic model in BALB/c mice | 25 mg/kg, gavage, daily | Significant tumor growth inhibition | [7] |
Table 4: Clinical Efficacy of this compound
| Cancer Type | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) | Monotherapy (40 mg, BIW) | Japanese and South Korean patients | 46% | 5.6 months | [8][9] |
| Relapsed/Refractory PTCL | Monotherapy (30 mg, BIW) | Chinese patients | 28% | 2.1 months | [9] |
| Relapsed/Refractory PTCL | Monotherapy (real-world study) | Chinese patients (n=256) | 39.06% | 129 days | [10] |
| Relapsed/Refractory Adult T-cell Leukemia/Lymphoma (ATLL) | Monotherapy (40 mg, BIW) | Japanese patients | 30.4% | 1.7 months | [11] |
| HR+/HER2- Advanced Breast Cancer | This compound + Exemestane | Postmenopausal patients | - | 7.4 months | [12] |
| HR+/HER2- Advanced Breast Cancer (real-world study) | This compound + Endocrine Therapy | Heavily pretreated patients | 41.86% (6-month Clinical Benefit Rate) | 4.43 months | [12] |
| Previously Untreated PTCL | This compound + CHOEP (Chi-CHOEP) | - | 60.2% | - | [10] |
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways implicated in cancer cell proliferation, survival, and immune response.
PI3K/Akt and MAPK/Ras Signaling Pathways
This compound has been shown to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[1][3][5] These pathways are crucial for cell growth, proliferation, and survival. By downregulating key components of these cascades, this compound contributes to cell cycle arrest and apoptosis.
NF-κB Signaling Pathway and Immune Modulation
This compound can activate the NF-κB signaling pathway, which plays a role in regulating the expression of cytokines and chemokines.[7] This activation is linked to the immunomodulatory effects of this compound, including the increased production of C-C motif chemokine ligand 5 (CCL5). CCL5 is a potent chemoattractant for CD8+ T cells, and its upregulation by this compound promotes the infiltration of these cytotoxic T lymphocytes into the tumor microenvironment.
Modulation of the Tumor Microenvironment
This compound significantly alters the tumor microenvironment (TME), shifting it towards an anti-tumor phenotype. Key immunomodulatory effects include:
-
Promotion of CD8+ T Cell Infiltration: As mentioned, this compound increases CCL5 expression, leading to enhanced recruitment of cytotoxic CD8+ T cells into the tumor.[7]
-
M1 Macrophage Polarization: this compound promotes the polarization of macrophages towards the pro-inflammatory M1 phenotype, which is involved in anti-tumor immunity.[7] This is characterized by the increased expression of M1 markers like iNOS and CD86.[7]
-
Enhanced Antigen Presentation: this compound can upregulate the expression of MHC class II molecules on tumor cells, potentially enhancing antigen presentation to immune cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the pharmacodynamics of this compound.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
SRB (Sulphorhodamine B) Assay: Measures cell density based on the staining of total cellular protein.
-
CCK-8 (Cell Counting Kit-8) Assay: A colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
Detailed Protocol (CCK-8 Assay): [7]
-
Cell Seeding: Plate cancer cells (e.g., 4T1, LLC, CT26) in 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 7.5 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Histone Acetylation and Signaling Proteins
Objective: To assess the effect of this compound on the acetylation of histones (e.g., H3, H4) and the expression/phosphorylation of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK).
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, total and phosphorylated forms of Akt, ERK, etc., overnight at 4°C. Refer to manufacturer's datasheets for recommended antibody dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Detailed Protocol (Syngeneic Model): [7]
-
Animal Model: Use immunocompetent mice, such as BALB/c mice.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁵ CT26 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., every 2-3 days) using calipers. The formula Volume = (width)² x length/2 is commonly used.[7]
-
Drug Administration: Randomize mice into treatment groups. Administer this compound (e.g., 25 mg/kg) daily via oral gavage. Include a vehicle control group.
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined size or for a specified duration.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry, immunohistochemistry).
Flow Cytometry for Immune Cell Profiling
Objective: To analyze the composition and phenotype of immune cells within the tumor microenvironment following this compound treatment.
Detailed Protocol (for Tumor Infiltrating Lymphocytes):
-
Tumor Dissociation: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Perform surface staining with a cocktail of fluorescently-labeled antibodies against immune cell markers. A typical panel for T cells and macrophages might include:
-
T Cells: CD45, CD3, CD4, CD8
-
Macrophages: CD45, CD11b, F4/80
-
M1/M2 Macrophage Markers: CD86 (M1), iNOS (M1, requires intracellular staining), CD206 (M2), Arginase-1 (M2, requires intracellular staining)
-
-
-
Intracellular Staining (if applicable): For intracellular markers like iNOS and Arginase-1, fix and permeabilize the cells before adding the specific antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo) to quantify the different immune cell populations.
Conclusion
This compound is a potent and selective HDAC inhibitor with a multifaceted mechanism of action that extends beyond simple epigenetic regulation. Its ability to modulate key cancer-related signaling pathways and reshape the tumor microenvironment underscores its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The experimental protocols and pharmacodynamic data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound. As our understanding of its complex pharmacodynamics continues to evolve, so too will its application in the clinical management of a broad range of malignancies.
References
- 1. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 10. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 11. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results | Semantic Scholar [semanticscholar.org]
- 12. Efficacy and safety of this compound in patients with advanced hormone receptor-positive human epidermal growth factor receptor 2-negative breast cancer: real-world insights - PMC [pmc.ncbi.nlm.nih.gov]
Remodeling the Fortress: Tucidinostat's Impact on the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, orchestrating a complex interplay of immunosuppressive cells, stromal components, and signaling molecules that shield the tumor from immune-mediated destruction. Tucidinostat, a novel, orally available benzamide-class histone deacetylase (HDAC) inhibitor with selectivity for Class I (HDAC1, 2, 3) and Class IIb (HDAC10) enzymes, is emerging as a potent modulator of the TME.[1][2] By instigating epigenetic reprogramming, this compound fundamentally alters the cellular and molecular landscape of the TME, transforming it from an immunosuppressive haven to a site of robust anti-tumor immunity. This technical guide synthesizes the current understanding of this compound's mechanisms of action within the TME, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its multifaceted effects. For researchers and drug development professionals, this document serves as a comprehensive resource on the therapeutic potential of this compound in overcoming the challenges posed by the TME.
Core Mechanism of Action: Epigenetic Reprogramming
This compound exerts its primary effect by inhibiting the enzymatic activity of specific HDACs, leading to an increase in the acetylation of histone and non-histone proteins.[3] This epigenetic modification results in a more open chromatin structure, facilitating the transcription of genes that are often silenced in cancer cells and their surrounding stromal and immune cells.[1] This targeted epigenetic modulation underpins the diverse biological effects of this compound, including the induction of tumor cell apoptosis, cell cycle arrest, and, critically, the activation of an anti-tumor immune response.[2][4]
Quantitative Impact of this compound on the Tumor Microenvironment
The following tables summarize the quantitative effects of this compound on various components of the tumor microenvironment as documented in preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |
| 4T1 | Murine Breast Cancer | Proliferation | 2.5, 5, 7.5 µM | Significant Suppression | [5] |
| LLC | Murine Lewis Lung Carcinoma | Proliferation | 2.5, 5, 7.5 µM | Significant Suppression | [5] |
| CT26 | Murine Colon Carcinoma | Proliferation | 2.5, 5, 7.5 µM | Significant Suppression | [5] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Cell Death | Not Specified | Synergistic with Gemcitabine | [1] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | Cell Death | Not Specified | Synergistic with Cisplatin | [1] |
| Adenoid Cystic Carcinoma Cells | Adenoid Cystic Carcinoma | Cell Death | Not Specified | Synergistic with Cisplatin | [1] |
Table 2: Preclinical In Vivo Modulation of the Tumor Microenvironment by this compound
| Animal Model | Cancer Type | Treatment | Immune Cell Population | Change | Cytokine/Chemokine | Change | Reference |
| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg, daily) | CD8+ T Cells | Significant Increase in Tumor Infiltration | CCL5 | Significant Increase | [5] |
| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg, daily) | CD4+ T Cells | Increase in Tumor Infiltration | CXCL9 | Significant Increase | [5] |
| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg, daily) | Tumor-Associated Macrophages | Significant Decrease in Proportion | CXCL10 | Significant Increase | [5] |
| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg, daily) | M1 Macrophages | Significant Increase in Ratio | [5] | ||
| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg) + aPD-L1 | CD45+ Lymphocytes | Increased Infiltration | [5] | ||
| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg) + aPD-L1 | CD4+ and CD8+ T Cells | Significant Increase in Proportion | [5] |
Table 3: Clinical Efficacy of this compound in Combination Therapies
| Cancer Type | Phase | Combination Agent | N | ORR | Median PFS | Reference |
| Relapsed/Refractory PTCL | IIb | Monotherapy | 46 | 46% | 5.6 months | [2] |
| Relapsed/Refractory PTCL | Real-world | Chemotherapy | 127 | 51.18% | Not Reported | [4] |
| Advanced HR+ Breast Cancer | III | Exemestane | 244 | 18% | 7.4 months | [1] |
| Relapsed/Refractory DLBCL | II | Monotherapy | 20 | 25% | 16.1 months (responders) | [1] |
Detailed Methodologies for Key Experiments
This section provides representative protocols for assessing the impact of this compound on the TME, based on methodologies described in the cited literature.
In Vivo Murine Tumor Model and Treatment
-
Animal Model: BALB/c mice are commonly used.
-
Tumor Cell Inoculation: 1 x 10^6 CT26 colon carcinoma cells (or other syngeneic tumor cells like 4T1 or LLC) are injected subcutaneously into the flank of the mice.[5]
-
This compound Administration: this compound is administered daily by oral gavage at doses ranging from 12.5 to 75 mg/kg. An optimized dose of 25 mg/kg has been shown to have a robust immune priming effect with tolerable toxicity.[5]
-
Combination Therapy: For combination studies, an anti-PD-L1 antibody (or other checkpoint inhibitors) is administered via intraperitoneal injection (e.g., 200 μg every 3 days).[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: Tumors, spleens, and draining lymph nodes are harvested for downstream analysis, such as flow cytometry and immunohistochemistry.
Flow Cytometry for Immune Cell Profiling
-
Tissue Processing: Tumors are mechanically and enzymatically dissociated into single-cell suspensions. Red blood cells are lysed using a lysis buffer.[6]
-
Cell Staining:
-
Cells are stained with a viability dye to exclude dead cells.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are stained with a cocktail of fluorescently conjugated antibodies against surface markers. A representative panel for T cells and myeloid cells could include:
-
T-Cells: CD45, CD3, CD4, CD8, FoxP3 (for Tregs, requires intracellular staining).
-
Myeloid Cells: CD45, CD11b, F4/80 (for macrophages), Ly6G/Ly6C (for MDSCs), CD206 (for M2 macrophages), iNOS (for M1 macrophages, requires intracellular staining).
-
-
-
Data Acquisition and Analysis: Samples are acquired on a flow cytometer. Data is analyzed using appropriate software to quantify the percentages of different immune cell populations within the TME.[7]
Immunohistochemistry for Spatial Analysis
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[8]
-
Staining:
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with a blocking solution (e.g., normal goat serum).
-
Sections are incubated with primary antibodies (e.g., anti-CD8, anti-CD68, anti-FoxP3).[8]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
The signal is visualized using a chromogen (e.g., DAB).
-
Sections are counterstained with hematoxylin.
-
-
Imaging and Analysis: Slides are imaged using a microscope, and the density and distribution of positive cells are quantified.
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's impact on the TME.
References
- 1. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 3. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 5. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crownbio.com [crownbio.com]
- 8. Tumor Infiltration Levels of CD3, Foxp3 (+) Lymphocytes and CD68 Macrophages at Diagnosis Predict 5-Year Disease-Specific Survival in Patients with Oropharynx Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Tucidinostat: A Technical Guide to its Role as a Potential Immunotherapy Sensitizer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tucidinostat, an orally available, subtype-selective histone deacetylase (HDAC) inhibitor, is emerging as a promising agent for sensitizing tumors to immunotherapy, particularly immune checkpoint inhibitors (ICIs). By epigenetically modulating the tumor microenvironment (TME), this compound transforms an immunologically "cold" tumor into a "hot" one, thereby overcoming resistance to ICIs. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways. This compound selectively targets HDAC1, HDAC2, HDAC3, and HDAC10, leading to a cascade of anti-tumor and immunomodulatory effects.[1][2][3][4][5]
Core Mechanism of Action: Reconditioning the Tumor Microenvironment
This compound's primary role as an immunotherapy sensitizer stems from its ability to remodel the TME through multiple, interconnected mechanisms. It effectively reverses immune evasion strategies employed by cancer cells.
Enhancing T-Cell Infiltration and Function
A key barrier to ICI efficacy is the lack of T-cell infiltration in the tumor core. This compound addresses this by upregulating the expression of T-cell-attracting chemokines.
-
Chemokine Upregulation: Preclinical studies have demonstrated that an optimized dose of this compound elevates the expression of chemokines such as CCL5, CXCL9, and CXCL10.[1][6] These molecules are crucial for recruiting cytotoxic CD8+ T lymphocytes to the tumor site.
-
NF-κB Signaling Pathway Activation: The increased production of CCL5 is mediated, at least in part, through the activation of the NF-κB signaling pathway, a central regulator of inflammatory and immune responses.[1][6][7]
Figure 1: this compound-mediated activation of the NF-κB pathway to enhance T-cell recruitment.
Modulating Macrophage Polarization
Tumor-associated macrophages (TAMs) can either support or suppress tumor growth depending on their polarization state (pro-inflammatory M1 vs. anti-inflammatory M2). This compound shifts this balance towards an anti-tumor phenotype.
-
M1 Polarization: this compound significantly promotes the polarization of macrophages towards the M1 phenotype.[1][7] M1 macrophages are characterized by their ability to present antigens, produce pro-inflammatory cytokines, and exert direct cytotoxic effects on tumor cells.
Increasing Tumor Cell Visibility to the Immune System
This compound enhances the ability of the immune system to recognize and target cancer cells by modulating key surface molecules.
-
Upregulation of PD-L1: this compound increases the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1][6] While seemingly counterintuitive, this effect can render tumors more susceptible to anti-PD-1/PD-L1 therapies, especially in tumors with low baseline PD-L1 expression.
-
Enhanced Antigen Presentation: The drug improves antigen presentation by upregulating Major Histocompatibility Complex (MHC) class I and II molecules.[2][8] It also boosts the expression of costimulatory molecules on monocytes, enhancing their function as antigen-presenting cells (APCs).[1][7]
Figure 2: Overview of this compound's immunomodulatory mechanisms.
Quantitative Data from Preclinical and Clinical Studies
The synergistic effect of this compound and immunotherapy has been quantified in various studies, demonstrating its potential to improve treatment outcomes.
Preclinical Efficacy
In vitro and in vivo models have provided strong evidence for the anti-tumor activity of this compound, both alone and in combination with ICIs.
Table 1: In Vitro Activity of this compound on Cancer Cell Lines [1]
| Cell Line | Cancer Type | Assay | Concentration (µM) | Outcome |
|---|---|---|---|---|
| 4T1 | Breast Cancer | CCK-8 | 2.5, 5, 7.5 | Significant suppression of cell proliferation |
| LLC | Lung Cancer | CCK-8 | 2.5, 5, 7.5 | Significant suppression of cell proliferation |
| CT26 | Colorectal Cancer | CCK-8 | 2.5, 5, 7.5 | Significant suppression of cell proliferation |
| 4T1 | Breast Cancer | Annexin V-FITC/PI | 2.5, 5, 7.5 | Increased cell apoptosis |
| LLC | Lung Cancer | Annexin V-FITC/PI | 2.5, 5, 7.5 | Increased cell apoptosis |
| CT26 | Colorectal Cancer | Annexin V-FITC/PI | 2.5, 5, 7.5 | Increased cell apoptosis |
Table 2: In Vivo Efficacy of this compound in Combination with anti-PD-L1 in Murine Models [1][9]
| Tumor Model | Treatment Group | Outcome |
|---|---|---|
| 4T1, LLC, CT26 | This compound (25 mg/kg) + aPD-L1 | Significant inhibition of tumor growth vs. monotherapy |
| 4T1, LLC, CT26 | This compound (25 mg/kg) + aPD-L1 | Increased infiltration of CD8+ T cells in tumors |
| 4T1, LLC, CT26 | Combination | Induced a durable anti-tumor response |
Clinical Efficacy
Clinical trials have primarily focused on hematological malignancies, with promising results that support the rationale for exploring its use in solid tumors.
Table 3: Clinical Trial Results for this compound
| Indication | Phase | Treatment | N | Overall Response Rate (ORR) | Key Survival Metrics | Reference |
|---|---|---|---|---|---|---|
| Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) | IIb | This compound 40 mg BIW | 46 | 46% (CR: 11%) | Median PFS: 5.6 months; Median OS: 22.8 months | [5][10] |
| R/R PTCL (Chinese Study) | II | This compound 30 mg BIW | 79 | 28% (CR: 14%) | Median PFS: 2.1 months; Median OS: 21.4 months | [5] |
| Relapsed/Refractory Adult T-cell Leukemia/Lymphoma (R/R ATLL) | IIb | this compound 40 mg BIW | 23 | 30.4% | Median PFS: 1.7 months; Median OS: 7.9 months |[11] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies used in key preclinical studies investigating this compound.
Cell Proliferation (CCK-8) Assay[1]
-
Cell Plating: Cancer cell lines (e.g., 4T1, LLC, CT26) were seeded in 96-well plates at a density of 3 x 10³ cells per well.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 2.5, 5, 7.5 µM) or vehicle control for 24 hours.
-
Assay: Cell Counting Kit-8 (CCK-8) solution was added to each well according to the manufacturer's instructions.
-
Measurement: Plates were incubated, and the absorbance was measured at 450 nm using a microplate reader.
-
Analysis: The optical density (OD) values were normalized to the vehicle-treated control group to determine the ratio of cell proliferation.
Apoptosis (Annexin V-FITC/PI) Assay[1]
-
Cell Plating: Cells were seeded in 6-well plates at a density of 3 x 10⁵ cells per well.
-
Treatment: Cells were treated with this compound at specified concentrations for 6 hours.
-
Cell Collection: Cells were harvested, washed, and resuspended in binding buffer.
-
Staining: Cells were incubated with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analysis: Stained cells were analyzed by flow cytometry. Data was processed using software such as FlowJo to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
In Vivo Murine Tumor Model Workflow[1][9]
-
Cell Inoculation: 5 x 10⁵ tumor cells (e.g., CT26) were subcutaneously engrafted into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth: Tumors were allowed to grow until they were palpable (typically 7 days post-inoculation).
-
Treatment Allocation: Mice were randomized into treatment groups: Vehicle control, this compound monotherapy, anti-PD-L1 monotherapy, and Combination therapy.
-
Dosing Regimen:
-
This compound: Administered daily via oral gavage (e.g., 25 mg/kg).
-
anti-PD-L1 antibody: Administered every 3 days via intraperitoneal injection (e.g., 200 µg).
-
-
Monitoring: Tumor volume was measured with calipers every 3 days. Mouse weight and general health were also monitored.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tissues were collected for further analysis (e.g., RNA sequencing, flow cytometry for immune cell infiltration).
Figure 3: General experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound has demonstrated a robust capacity to function as an immunotherapy sensitizer by fundamentally remodeling the tumor microenvironment. Its mechanisms, including enhancing T-cell infiltration, promoting M1 macrophage polarization, and increasing tumor antigen presentation, provide a strong rationale for its combination with immune checkpoint inhibitors.[1][2][3][7]
Quantitative data from both preclinical and clinical studies are encouraging, showing synergistic anti-tumor effects and improved response rates.[1][5][9][10] Future research should focus on:
-
Expanding to Solid Tumors: While showing promise in hematological cancers, well-designed clinical trials are needed to confirm the efficacy of this compound-ICI combinations in various solid tumors.
-
Biomarker Identification: Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy is crucial for personalized medicine.
-
Optimizing Combinations: Further investigation into optimal dosing, scheduling, and combination partners (e.g., other ICIs, targeted therapies) will be essential to maximize clinical benefit while managing toxicity.
This guide provides a comprehensive overview for professionals in the field, highlighting the scientific foundation and therapeutic potential of this compound in the evolving landscape of cancer immunotherapy.
References
- 1. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 6. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - ProQuest [proquest.com]
- 7. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. huyabio.com [huyabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral histone deacetylase inhibitor this compound (HBI-8000) in patients with relapsed or refractory adult T-cell leukemia/lymphoma: Phase IIb results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tucidinostat In Vitro Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide, is a novel and potent benzamide-type histone deacetylase (HDAC) inhibitor.[1][2] It selectively targets HDAC isoenzymes 1, 2, 3, and 10, leading to the accumulation of acetylated histones and other proteins.[1][3] This epigenetic modification alters gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various cancer types.[1][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| BEL-7402 | Hepatocellular Carcinoma | MTT | Not Specified | ~1-13 | [5] |
| HCC-9204 | Hepatocellular Carcinoma | MTT | Not Specified | ~1-13 | [5] |
| HL60 | Acute Promyelocytic Leukemia | CCK-8 | 72 | Not Specified (Dose-dependent inhibition from 0.25-8 µM) | [6] |
| NB4 | Acute Promyelocytic Leukemia | CCK-8 | 72 | Not Specified (Dose-dependent inhibition from 0.25-8 µM) | [6] |
| SKM-1 | Myelodysplastic Syndromes | CCK-8 | 24, 48, 72 | Not Specified (Dose-dependent inhibition from 0.3-30 µM) | [7] |
| HEL | Acute Myeloid Leukemia | CCK-8 | 24, 48, 72 | Not Specified (Dose-dependent inhibition from 0.3-30 µM) | [7] |
| DOHH2 | Transformed Follicular Lymphoma | CCK-8 | 24, 36, 48 | Not Specified (Dose-dependent inhibition) | [8] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Cancer Type | Treatment | Effect on Cell Cycle | Apoptosis Induction | Reference |
| 4T1 | Breast Cancer | 2.5, 5, 7.5 µM for 6h | Not Specified | Increased apoptosis | [9] |
| LLC | Lung Cancer | 2.5, 5, 7.5 µM for 6h | Not Specified | Increased apoptosis | [9] |
| CT26 | Colorectal Cancer | 2.5, 5, 7.5 µM for 6h | Not Specified | Increased apoptosis | [9] |
| BEL-7402 | Hepatocellular Carcinoma | Dose-dependent | G1 arrest, S phase decrease | Yes | [5] |
| HCC-9204 | Hepatocellular Carcinoma | Dose-dependent | G1 arrest, S phase decrease | Yes | [5] |
| HL60 | Acute Promyelocytic Leukemia | 0.25, 0.5, 1 µM for 72h | G0/G1 arrest | Yes | [6] |
| NB4 | Acute Promyelocytic Leukemia | 0.25, 0.5, 1 µM for 72h | G0/G1 arrest | Yes | [6] |
| SKM-1 | Myelodysplastic Syndromes | 3 µM for 24h | G0/G1 arrest | Yes | [7] |
| HEL | Acute Myeloid Leukemia | 3 µM for 24h | G0/G1 arrest | Yes | [7] |
| t-FL cells | Transformed Follicular Lymphoma | Dose-dependent | G0/G1 arrest | Yes | [8] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound (Chidamide)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10⁴ cells/well and incubate overnight.[8][9]
-
Treat the cells with various concentrations of this compound (e.g., 0.25 to 30 µM) and a vehicle control (e.g., DMSO).[6][7]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[8] For MTT assay, add MTT reagent and incubate for 4 hours, then solubilize formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[9]
-
Calculate the cell viability as a percentage relative to the vehicle-treated control.
Caption: Workflow for Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 3 x 10⁵ cells/well and incubate overnight.[9]
-
Treat the cells with desired concentrations of this compound for a specified time (e.g., 6 to 72 hours).[6][9]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.[9]
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for Cell Cycle Analysis.
Western Blot Analysis
This protocol is for detecting changes in protein expression and signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against acetylated-Histone H3, p21, Bax, Bcl-2, cleaved Caspase-3, p-NF-κB, p-Akt, p-ERK, p-STAT3). [1, 7, 9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound.
-
Lyse the cells in ice-cold lysis buffer. [1]
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel. [13]
-
Transfer the proteins to a PVDF membrane. [1]
-
Block the membrane with blocking buffer for 1 hour at room temperature. [13]
-
Incubate the membrane with primary antibodies overnight at 4°C. [1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [13]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. [2, 3] As an HDAC inhibitor, its primary mechanism is the hyperacetylation of histones, leading to changes in gene expression.
Caption: this compound's Mechanism of Action.
This compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression. This results in the upregulation of tumor suppressors like p21 and modulation of apoptosis-related proteins, ultimately causing cell cycle arrest and apoptosis. [6, 7] Furthermore, this compound has been shown to inhibit pro-survival signaling pathways including PI3K/Akt, MAPK/Ras, and JAK2/STAT3, and modulate the NF-κB pathway. [1, 2, 3, 9]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 5. Antitumor activity of Chidamide in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chidamide and its combination with decitabine on proliferation and apoptosis of leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chidamide, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Tucidinostat Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tucidinostat, also known as Chidamide or HBI-8000, is a potent and orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor with selectivity for HDAC isoenzymes 1, 2, 3, and 10.[1][2][3][4] Its ability to modulate gene expression through the acetylation of histone proteins makes it a valuable tool in cancer research and drug development.[1][2] this compound has been shown to induce cell cycle arrest and apoptosis in various tumor cells by also inhibiting kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[1][2][5][6] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro cell culture applications, along with relevant technical data and a summary of its mechanism of action.
Chemical Properties and Solubility
A clear understanding of this compound's physical and chemical properties is crucial for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 390.41 g/mol | [3][7][8] |
| Formula | C₂₂H₁₉FN₄O₂ | [7] |
| CAS Number | 1616493-44-7 | [3][7] |
| Appearance | Solid powder | [9] |
| Solubility in DMSO | 50 - 257.5 mg/mL (128.07 - 659.56 mM) | [3][4][7] |
| Solubility in Ethanol | ~1-2 mg/mL | [3][7][10] |
| Solubility in Water | Insoluble | [7][8] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for stock solution preparation.[3][4][7] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[3][4]
Mechanism of Action: HDAC Inhibition and Signaling Pathway Modulation
This compound exerts its anti-tumor effects primarily through the inhibition of class I (HDAC1, 2, 3) and class IIb (HDAC10) histone deacetylases.[3][7][8] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression. This can, in turn, induce cell cycle arrest and apoptosis.[1][2] Furthermore, this compound has been shown to downregulate kinases involved in the PI3K/Akt and MAPK/Ras signaling pathways, further contributing to its anti-proliferative effects.[1][2][5][6]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 390.41 g/mol x 1000 mg/g = 3.9041 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube. It is advisable to centrifuge the vial briefly to collect all the powder at the bottom.[4]
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.9041 mg of this compound.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator water bath to aid dissolution.[3][4] Ensure the final solution is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][9]
-
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
-
Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. To minimize DMSO toxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally below 0.1%.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Recommended Working Concentrations
The optimal working concentration of this compound can vary significantly depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. The following table provides a range of reported effective concentrations from the literature.
| Cell Line(s) | Assay Type | Effective Concentration Range | Source |
| Various human tumor cell lines (e.g., HL-60, U2OS, LNCaP) | Growth Inhibition (GI₅₀) | 0.4 - 4.0 µM | [3][4] |
| Human PBMC | Functional Assay | 0 - 400 nM | [8][10] |
| Rituximab-resistant B-cell lymphoma cells | Growth Inhibition, Cell Cycle Arrest | 0.1 - 6 µM | [11] |
| 4T1, LLC, CT26 cancer cells | Cell Proliferation, Apoptosis | 2.5 - 7.5 µM | [12] |
| EBC1, HCT116 | Antiproliferative (IC₅₀) | 2.9 - 7.8 µM | [7] |
Stability and Storage Summary
Proper storage is critical to maintain the bioactivity of this compound.
| Form | Storage Temperature | Shelf Life | Source |
| Solid Powder | -20°C | Up to 3 years | [4] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [11] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [4] |
Note: It is recommended to use freshly prepared working solutions for all experiments.[3] If stock solutions are shipped at ambient temperature, short periods of a few weeks will not significantly affect the product's stability.[9]
References
- 1. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Chidamide | HDAC inhibitor | TargetMol [targetmol.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. This compound [drugcentral.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound (Chidamide)产品说明书 [selleck.cn]
- 11. glpbio.com [glpbio.com]
- 12. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Histone Acetylation Following Tucidinostat Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression. This process is balanced by the activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] Dysregulation of HDAC activity is implicated in the progression of various cancers, making HDACs a key therapeutic target.[1][2] Tucidinostat (also known as Chidamide) is a potent, orally available benzamide-type inhibitor of HDAC isoenzymes 1, 2, 3, and 10.[1][3][4] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, which can induce cell cycle arrest, apoptosis, and suppression of tumor cell proliferation.[3][4] Western blotting is a fundamental technique used to detect the increase in global histone acetylation, thereby confirming the on-target effect of this compound in treated cells.[5] This document provides a detailed protocol for performing Western blot analysis to measure changes in histone H3 and H4 acetylation after this compound treatment.
Mechanism of Action of this compound
This compound selectively inhibits Class I (HDAC1, 2, 3) and Class IIb (HDAC10) histone deacetylases.[1] This inhibition prevents the removal of acetyl groups from the lysine residues on histone tails. The resulting hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone.[6] This leads to a more relaxed, open chromatin structure (euchromatin), allowing transcriptional machinery to access DNA and activate the expression of genes, including tumor suppressor genes like p21 and p53.[3][6]
Caption: Mechanism of this compound-induced histone hyperacetylation.
Experimental Protocols
This section details the complete workflow for assessing histone acetylation via Western blot, from cell culture to data analysis.
Experimental Workflow Overview
Caption: Workflow for histone acetylation Western blot analysis.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells of interest (e.g., human cancer cell lines) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified duration (e.g., 24 to 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Positive Control (Optional): Treat a separate plate of cells with a pan-HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate to serve as a positive control for hyperacetylation.
II. Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for isolating histones.[7][8][9]
-
Cell Harvest: Aspirate the culture medium and wash cells twice with ice-cold PBS. Scrape the cells in PBS and transfer them to a pre-chilled conical tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Nuclei Isolation:
-
Resuspend the cell pellet in ice-cold Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3). Use approximately 1 mL per 10⁷ cells.
-
Incubate on a rotator for 10 minutes at 4°C to lyse the cell membranes.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant (cytoplasmic fraction).
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 N Hydrochloric Acid (HCl) or 0.4 N Sulfuric Acid (H₂SO₄). Use approximately 400 µL per 10⁷ nuclei.
-
Incubate on a rotator overnight at 4°C to extract basic histone proteins.
-
-
Histone Collection:
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the histone proteins, into a fresh, pre-chilled microfuge tube.
-
III. Protein Quantification
-
Determine the protein concentration of the histone extract. A standard Bradford assay can be used, but histone-specific standards are recommended for accuracy. Alternatively, absorbance at 230 nm can be used to estimate histone concentration.[7]
IV. SDS-PAGE and Western Blotting
This protocol is optimized for the separation and detection of small histone proteins.[10][11]
-
Sample Preparation: Mix equal amounts of histone protein (10-20 µg) with 2x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis:
-
Load samples onto a 15% Tris-Glycine or 10-12% Bis-Tris polyacrylamide gel to achieve good resolution of low molecular weight histones.[11]
-
Run the gel until the dye front is near the bottom.
-
-
Protein Transfer:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer. This should be done overnight at 4°C with gentle agitation.
-
Probe for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., Total Histone H3 or β-actin).[12]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.
Data Presentation
Antibody Recommendations
The selection of highly specific antibodies is critical for accurate detection of histone modifications.[13]
| Target | Host | Supplier Example | Catalog # Example | Dilution (WB) |
| Acetyl-Histone H3 (Lys9/Lys14) | Rabbit | Cell Signaling Technology | #9677 | 1:1000 |
| Acetyl-Histone H4 (pan-acetyl) | Rabbit | Millipore | #06-598 | 1:1500 |
| Total Histone H3 | Rabbit | Abcam | ab1791 | 1:1000 |
| Total Histone H4 | Rabbit | Cell Signaling Technology | #13919 | 1:1000 |
| β-actin (Loading Control) | Mouse | Sigma-Aldrich | A5316 | 1:5000 |
Representative Quantitative Data
The following table presents representative data demonstrating a dose-dependent increase in histone acetylation following this compound treatment, as measured by densitometry and normalized to a loading control.
| Treatment | Concentration (nM) | Acetyl-Histone H3 (Fold Change vs. Control) | Acetyl-Histone H4 (Fold Change vs. Control) |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 50 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| This compound | 100 | 4.8 ± 0.5 | 4.2 ± 0.4 |
| This compound | 250 | 7.1 ± 0.8 | 6.5 ± 0.7 |
| This compound | 500 | 7.5 ± 0.9 | 6.8 ± 0.8 |
Note: Data are presented as mean ± standard deviation and are representative of typical results. Actual values may vary based on cell line and experimental conditions. This compound has been shown to stimulate the accumulation of acetylated histones H3 and H4 in tumor cells.[3]
References
- 1. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 3. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Histone extraction for western blot analysis [bio-protocol.org]
- 9. epigentek.com [epigentek.com]
- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
Application Notes and Protocols: Tucidinostat for In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide or HBI-8000, is a potent and orally available histone deacetylase (HDAC) inhibitor with a subtype-selective profile, targeting HDAC1, HDAC2, HDAC3 (Class I), and HDAC10 (Class IIb).[1][2][3][4] Its mechanism of action involves the accumulation of acetylated histones and non-histone proteins, leading to the modulation of gene expression.[5][6] This results in a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and inhibition of tumor growth, making it a compound of significant interest in oncology research.[1][6] this compound has demonstrated a broad spectrum of antitumor activity in both preclinical and clinical settings.[7]
These application notes provide a comprehensive overview of the use of this compound in in vitro cytotoxicity assays, including recommended concentration ranges, detailed experimental protocols, and insights into its molecular mechanism of action.
Data Presentation: this compound In Vitro Efficacy
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cellular proliferation. The tables below summarize the IC50 values of this compound against various cancer cell lines and its inhibitory activity against specific HDAC isoforms.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| EBC-1 | Lung Cancer | SRB | 72 | 2.9[4] |
| HCT116 | Colon Cancer | SRB | 72 | 7.8[4] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | Not Specified[7] |
| U2OS | Osteosarcoma | Not Specified | Not Specified | Not Specified[7] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Not Specified[7] |
| BEL-7402 | Liver Carcinoma | Not Specified | Not Specified | Not Specified[7] |
| A549 | Lung Carcinoma | Not Specified | Not Specified | Not Specified[7] |
| MCF-7 | Breast Carcinoma | Not Specified | Not Specified | Not Specified[7] |
| HCT-8 | Colorectal Carcinoma | Not Specified | Not Specified | Not Specified[7] |
Table 2: Inhibitory Activity (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 95[4] |
| HDAC2 | 160[4] |
| HDAC3 | 67[4] |
| HDAC10 | 78[4] |
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Apoptosis Induction
This compound induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.[8][9] Key molecular events include the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.[8][10][11]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis | Semantic Scholar [semanticscholar.org]
Application Notes: In Vitro Combination of Tucidinostat with Chemotherapy
Introduction
Tucidinostat (also known as Chidamide) is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor that targets HDAC1, 2, 3, and 10.[1][2][3][4][5][6][7][8][9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription.[6][9] In many cancer types, HDACs are overexpressed, contributing to tumor progression.[3][4][6] By inhibiting these enzymes, this compound increases histone acetylation, which can reactivate tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[2][3][10]
Preclinical in vitro studies have demonstrated that this compound exhibits synergistic or additive anti-tumor effects when combined with traditional chemotherapeutic agents.[2][11] This combination strategy is based on the rationale that this compound's epigenetic modulation can sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially overcoming drug resistance and enhancing therapeutic efficacy.[2] This document provides an overview of the application of this compound in combination with chemotherapy in vitro, including summarized data and detailed experimental protocols.
Data Presentation: Synergistic Effects of this compound and Chemotherapy
The combination of this compound with various chemotherapy agents has shown enhanced efficacy across different cancer cell lines. Pre-clinical studies report synergistic effects with platinum-based drugs (e.g., cisplatin), topoisomerase inhibitors (e.g., etoposide), and antimetabolites (e.g., gemcitabine).[2][12][13]
Table 1: Cell Viability (IC50) in Combination Therapy
| Cell Line | Cancer Type | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI)* |
|---|---|---|---|---|---|
| HCT116 | Colon Cancer | Doxorubicin | 7.8[1] | Varies | < 1 (Synergistic) |
| EBC1 | Lung Cancer | Cisplatin | 2.9[1] | Varies | < 1 (Synergistic)[2] |
| Pancreatic Cells | Pancreatic Cancer | Gemcitabine | Varies | Varies | < 1 (Synergistic)[2][14] |
| RRCL Cells | B-cell Lymphoma | Etoposide | Varies | Varies | < 1 (Synergistic)[2] |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.
Table 2: Apoptosis Rates in Combination Therapy
| Cell Line | Treatment | Apoptosis Rate (% of Cells) | Fold Change vs. Control |
|---|---|---|---|
| NSCLC Cells | Control | ~5% | 1.0 |
| This compound Alone | ~15% | ~3.0 | |
| Etoposide Alone | ~20% | ~4.0 | |
| This compound + Etoposide | >40% | >8.0[15] | |
| Pancreatic Cells | Control | ~4% | 1.0 |
| This compound Alone | ~10% | ~2.5 | |
| Gemcitabine Alone | ~18% | ~4.5 |
| | this compound + Gemcitabine | >35% | >8.5[16] |
Table 3: Cell Cycle Distribution in Combination Therapy
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| ACC Cells | Control | 55% | 30% | 15% |
| This compound Alone | 45% | 25% | 30% (G2/M Arrest)[2] | |
| Cisplatin Alone | 50% | 20% | 30% (G2/M Arrest) |
| | this compound + Cisplatin | 35% | 15% | 50% (Enhanced G2/M Arrest)[2] |
Signaling Pathways and Experimental Workflow
Mechanism of Action and Synergy
This compound functions by inhibiting Class I and IIb HDACs, leading to the accumulation of acetylated histones. This "opens" the chromatin structure, altering gene expression. This can reactivate tumor suppressor genes (e.g., p21), leading to cell cycle arrest and apoptosis. When combined with a DNA-damaging agent like cisplatin or etoposide, the more accessible chromatin may allow the chemotherapeutic to inflict more extensive and irreparable DNA damage, leading to a synergistic increase in programmed cell death.
Caption: Mechanism of this compound and its synergy with chemotherapy.
General In Vitro Experimental Workflow
A typical experiment to evaluate the combination of this compound and chemotherapy involves treating cancer cell lines with each agent alone and in combination, followed by a series of assays to measure cellular responses.
Caption: General workflow for in vitro combination drug studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol determines the effect of this compound and chemotherapy on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (dissolved in appropriate solvent)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. For combination treatments, prepare solutions containing a fixed ratio of both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (e.g., DMSO), single-agent treatments, and combination treatments.
-
Incubation: Incubate the plate for 24 to 72 hours.[17]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).
Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
This flow cytometry-based assay quantifies apoptosis by detecting phosphatidylserine externalization (Annexin V) and loss of membrane integrity (Propidium Iodide).
Materials:
-
6-well cell culture plates
-
This compound and chemotherapy agent
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 3 x 10^5 cells per well in 6-well plates.[17] Allow them to adhere overnight. Treat cells with the vehicle, single agents, or the combination at predetermined concentrations (e.g., IC50 values) for 6 to 48 hours.[17]
-
Cell Harvesting: Collect both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the wells with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) Staining Solution.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapy agent
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol. Incubate for 24 or 48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells as described previously.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[19]
-
Incubate on ice or at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression or post-translational modification of specific proteins, such as acetylated histone H3 (Ac-H3), p21, and cleaved caspases.
Materials:
-
6-well or 10 cm culture dishes
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ac-H3, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or larger dishes to obtain sufficient protein. Treat with drugs as required.
-
Protein Extraction: After treatment, place the dish on ice, wash cells with cold PBS, and add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 12,000 rpm for 20 minutes at 4°C.[17][21] Collect the supernatant containing the protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[22]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 8. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 12. Combination of HDAC and topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination therapy: histone deacetylase inhibitors and platinum-based chemotherapeutics for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Combinatorial action of the HDAC inhibitor trichostatin A and etoposide induces caspase-mediated AIF-dependent apoptotic cell death in non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Tucidinostat Animal Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide, is an orally bioavailable, potent, and selective benzamide-type inhibitor of histone deacetylases (HDACs).[1] It specifically targets HDAC isoenzymes 1, 2, 3 (Class I), and 10 (Class IIb), which are often dysregulated in various cancers.[2][3] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in chromatin relaxation and the reactivation of tumor suppressor genes.[1][4] This can induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation.[1][5][6] Furthermore, this compound has been shown to modulate the tumor microenvironment (TME), enhancing anti-tumor immune responses, making it a promising candidate for combination therapies.[7] These application notes provide a comprehensive guide to designing preclinical animal model studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound's primary mechanism involves the inhibition of HDAC enzymes. This action prevents the removal of acetyl groups from histones, leading to histone hyperacetylation. The resulting open chromatin structure allows for the transcription of genes that can suppress tumor growth. Additionally, this compound influences other signaling pathways, such as PI3K/Akt and MAPK/Ras, and modulates the immune system by promoting the infiltration of CD8+ T cells and M1 macrophage polarization.[1][5][7][8]
Figure 1: Mechanism of action of this compound.
Animal Model Selection
The choice of an appropriate animal model is critical for the successful evaluation of this compound. Both syngeneic and xenograft models are commonly used.
-
Syngeneic Models: These models use immunocompetent mice and murine tumor cell lines, which are essential for studying the immunomodulatory effects of this compound and its combination with immunotherapies.
-
Xenograft Models: These models involve implanting human tumor cells into immunodeficient mice. They are useful for evaluating the direct anti-tumor activity of this compound on human cancers.
Table 1: Commonly Used Cell Lines for In Vivo this compound Studies
| Cell Line | Cancer Type | Model Type | Mouse Strain | Reference |
| 4T1 | Breast Cancer | Syngeneic | BALB/c | [7] |
| LLC | Lung Cancer | Syngeneic | C57BL/6 | [7] |
| CT26 | Colorectal Cancer | Syngeneic | BALB/c | [7] |
| HCT-8 | Colorectal Carcinoma | Xenograft | Athymic nude | [2] |
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines a typical study design.
Figure 2: General experimental workflow for this compound animal studies.
Protocol: Establishment of Murine Syngeneic Tumor Models
This protocol is adapted from studies evaluating this compound in combination with immunotherapy.[7]
Materials:
-
Murine tumor cell lines (e.g., 4T1, LLC, CT26)
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture tumor cells in the recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS. Count the cells and assess viability (should be >95%). Adjust the cell concentration to 5 x 10^6 cells/mL in PBS.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor growth. Once tumors are palpable (typically 7 days post-inoculation), begin measuring tumor volume using calipers. The formula for tumor volume is: V = (length x width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
Dosing and Administration
This compound is orally bioavailable.[1] In preclinical studies, it is typically administered daily by oral gavage. The optimal dose can vary depending on the tumor model and combination agents.
Table 2: Example Dosing Regimens for this compound in Animal Models
| Treatment | Dose | Administration Route | Frequency | Animal Model | Reference |
| This compound Monotherapy | 12.5, 25, 75 mg/kg | Oral Gavage | Daily | CT26 Syngeneic | [7] |
| This compound + aPD-L1 | 25 mg/kg | Oral Gavage | Daily | 4T1, LLC, CT26 Syngeneic | [7] |
| aPD-L1 | 200 µg | Intraperitoneal Injection | Every 3 days | 4T1, LLC, CT26 Syngeneic | [7] |
Note: It is crucial to perform dose-finding studies to determine the optimal therapeutic dose with manageable toxicity for each specific model. A 25 mg/kg daily dose of this compound has been shown to induce a robust anti-tumor immune response in some models.[7]
Efficacy and Pharmacodynamic Assessment
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days.
-
Survival: Monitor animal survival as a primary endpoint.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
Pharmacodynamic and Mechanistic Analysis:
-
Histone Acetylation: Assess the levels of acetylated histones (e.g., Ac-H3) in tumor tissue via Western blot or immunohistochemistry (IHC) to confirm target engagement.
-
Gene Expression Analysis: Use qPCR or RNA-seq to measure the expression of target genes.
-
Tumor Microenvironment Analysis:
-
Flow Cytometry: Analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages) in tumors and spleens.
-
Immunohistochemistry (IHC): Visualize the infiltration of immune cells within the tumor.
-
Cytokine Analysis: Measure serum cytokine levels (e.g., using ELISA or multiplex assays) to assess the systemic immune response.[7]
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 3: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| EBC1 | Lung Cancer | 2.9 | SRB assay (72 hrs) | [2] |
| HCT116 | Colorectal Cancer | 7.8 | SRB assay (72 hrs) | [2] |
Table 4: Example In Vivo Efficacy Data Summary
| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | ||
| This compound (25 mg/kg) | ||
| aPD-L1 | ||
| This compound + aPD-L1 |
Combination Therapy
This compound's immunomodulatory properties make it an excellent candidate for combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies.[7] Preclinical studies have shown that this compound can overcome resistance to ICIs.[7]
Figure 3: Synergistic effect of this compound and immune checkpoint inhibitors.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound in the chosen animal model is important for designing effective dosing schedules. In mice, this compound has a relatively long half-life, ranging from 17.1 to 21.6 hours, with minimal accumulation after twice-weekly dosing.[9]
Conclusion
The design of robust and well-controlled animal model experiments is essential for elucidating the anti-tumor effects and mechanisms of action of this compound. By carefully selecting the appropriate animal model, optimizing the dosing regimen, and employing a comprehensive set of endpoint analyses, researchers can generate high-quality data to support the clinical development of this promising anti-cancer agent. The protocols and guidelines presented here provide a framework for conducting such studies, with a particular emphasis on investigating this compound's potential in combination with immunotherapies.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. Oral histone deacetylase inhibitor HBI-8000 (this compound) in Japanese patients with relapsed or refractory non-Hodgkin’s lymphoma: phase I safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Using Tucidinostat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tucidinostat, also known as Chidamide, is a potent and orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor with selective activity against HDAC1, 2, 3, and 10.[1][2] By altering histone acetylation, this compound modulates gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][3] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a common colorimetric method, the MTT assay. Furthermore, this document summarizes the key signaling pathways affected by this compound and presents its inhibitory concentrations (IC50) across various cancer cell lines to facilitate experimental design and data interpretation.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cell proliferation.[4] this compound is a subtype-selective HDAC inhibitor that has shown significant anti-tumor activity in both preclinical and clinical studies for various hematological and solid tumors.[3][5] A fundamental method to evaluate the efficacy of anti-cancer agents like this compound is the cell viability assay, which measures the dose-dependent effect of the drug on cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for this purpose. This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC10 at low nanomolar concentrations.[1] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. Consequently, this compound can induce a range of cellular responses including:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G0/G1 or G2/M phase, by upregulating cell cycle inhibitors like p21 and p27.[3][6]
-
Apoptosis: The compound can trigger programmed cell death through both intrinsic and extrinsic pathways.[2][3][7]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit the expression of kinases in critical pro-survival signaling pathways such as the PI3K/Akt and MAPK/Ras pathways.[3][4]
The following diagram illustrates the signaling pathway affected by this compound.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various cancer cell lines as determined by cell viability assays.
Table 1: this compound IC50 Values in Hematological Malignancies
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | - | 72 | 0.220 |
| MOLM-13 | Acute Myeloid Leukemia | - | - | - |
| Daudi | Burkitt's Lymphoma | MTT | 72 | 0.493 |
| DH-My6 | "Double-Hit" High-Grade B-cell Lymphoma | - | 72 | 0.141 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | MTT | - | - |
| U2932 | Diffuse Large B-cell Lymphoma (ABC) | MTT | - | - |
Table 2: this compound IC50 Values in Solid Tumors
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 | - |
| HCT116 | Colorectal Carcinoma | SRB | 72 | 7.8 |
| EBC1 | Lung Squamous Cell Carcinoma | SRB | 72 | 2.9 |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | - |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | - |
| PC9 | Non-Small Cell Lung Cancer | MTT | 72 | - |
| H1975 | Non-Small Cell Lung Cancer | - | 72 | - |
| Calu-3 | Non-Small Cell Lung Cancer | - | 72 | - |
| H1299 | Non-Small Cell Lung Cancer | - | 72 | - |
| H460 | Non-Small Cell Lung Cancer | - | 72 | - |
Note: A dash (-) indicates that the specific value was not available in the searched literature.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol outlines the steps for determining the cytotoxic effect of this compound on adherent cancer cells using the MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
The following diagram provides a visual representation of the MTT assay workflow.
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS, and detach them using Trypsin-EDTA. c. Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only as a blank control. e. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay and Absorbance Measurement: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. f. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
Conclusion
This document provides a comprehensive guide for researchers utilizing this compound in cell viability assays. The detailed MTT protocol, coupled with the summarized IC50 data and an overview of the drug's mechanism of action, offers a solid foundation for investigating the anti-proliferative effects of this compound in various cancer models. Adherence to this standardized protocol will facilitate the generation of reproducible and reliable data, contributing to a better understanding of this promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Tucidinostat Treatment of 4T1 Murine Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanisms of Tucidinostat, a selective histone deacetylase (HDAC) inhibitor, on 4T1 murine breast cancer cells. The protocols detailed below are based on established methodologies to facilitate the replication and further investigation of this compound's therapeutic potential in preclinical breast cancer models.
Introduction
This compound (also known as Chidamide) is a novel, orally bioavailable benzamide-type HDAC inhibitor with selectivity for HDAC1, 2, 3, and 10.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression and tumor progression.[2][3] By inhibiting these enzymes, this compound can induce various anti-tumor effects, including cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.[2][4] The 4T1 murine breast cancer cell line is a widely used model for triple-negative breast cancer due to its high tumorigenicity and metastatic potential, closely mimicking human disease progression.[5] This document outlines the application of this compound in 4T1 cell-based assays and in vivo models.
Mechanism of Action
This compound exerts its anti-tumor effects on 4T1 cells through multiple mechanisms. As an HDAC inhibitor, it increases histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[3][4] This can result in cell cycle arrest and the induction of apoptosis.[4][6]
Furthermore, this compound plays a significant role in modulating the tumor microenvironment (TME). It has been shown to increase the expression of T-cell attracting chemokines such as CCL5, CXCL9, and CXCL10 in cancer cells.[7] This enhanced chemokine secretion promotes the infiltration of CD8+ T cells into the tumor.[7][8] Additionally, this compound can increase the expression of PD-L1 on tumor cells and promote the M1 polarization of macrophages, thereby enhancing anti-tumor immunity.[7][8] This immunomodulatory effect makes this compound a promising candidate for combination therapy with immune checkpoint inhibitors like anti-PD-L1 antibodies.[7][8]
Data Presentation
In Vitro Efficacy of this compound on 4T1 Cells
| Parameter | This compound Concentration | Observation | Reference |
| Cell Proliferation | 2.5 µM, 5 µM, 7.5 µM (24h) | Significant suppression of cell proliferation at higher doses. | [7] |
| Apoptosis | 2.5 µM, 5 µM, 7.5 µM (6h) | Increased cell apoptosis at higher doses. | [7] |
| Gene Expression | Optimized dose | Increased expression of CCL5, CXCL9, CXCL10, and PD-L1. | [7] |
In Vivo Efficacy of this compound in 4T1 Tumor Model
| Treatment Group | Dosage and Administration | Key Findings | Reference |
| This compound Monotherapy | 25 mg/kg, gavage, daily | Induced a robust anti-tumor immune response. | [7][9] |
| This compound + aPD-L1 | This compound (25 mg/kg, gavage, daily) + aPD-L1 (200 µg, i.p., every 3 days) | Synergistic effect in reducing tumor burden and overcoming resistance to ICI. | [7][8][9] |
Experimental Protocols
4T1 Cell Culture
Materials:
-
4T1 murine breast cancer cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture 4T1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging.
Cell Proliferation Assay (CCK-8)
Materials:
-
Cultured 4T1 cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed 3 x 10³ 4T1 cells per well in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 7.5 µM) for 24 hours.[7] Include a vehicle control (DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate cell viability relative to the vehicle-treated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cultured 4T1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Plate 3 x 10⁵ 4T1 cells per well in 6-well plates and allow them to attach.[7]
-
Treat the cells with different doses of this compound (e.g., 2.5, 5, 7.5 µM) for 6 hours.[7]
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.[7]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[7]
In Vivo 4T1 Syngeneic Tumor Model
Materials:
-
BALB/c mice
-
Cultured 4T1-luciferase cells
-
This compound
-
Anti-PD-L1 antibody
-
Vehicle (DMSO for this compound, appropriate buffer for antibody)
-
Calipers for tumor measurement
-
Bioluminescence imaging system
Protocol:
-
Subcutaneously inject 5 x 10⁵ 4T1-luc cells into the flank of BALB/c mice.[7]
-
Allow tumors to become palpable (approximately 7 days post-inoculation).[7][9]
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, aPD-L1, Combination).[7][9]
-
Administer treatments as per the experimental design:
-
Monitor tumor growth by measuring with calipers every 3 days and calculate tumor volume.[9]
-
Monitor animal weight and general health.
-
Use bioluminescence imaging to visualize tumor burden.[7]
-
At the end of the study, harvest tumors and tissues for further analysis (e.g., qPCR, immunohistochemistry).[7]
Quantitative Real-Time PCR (RT-qPCR)
Materials:
-
Treated 4T1 cells or tumor tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Premix
-
qPCR instrument
-
Primers for target genes (e.g., CCL5, CXCL9, CXCL10, PD-L1) and a housekeeping gene.
Protocol:
-
Extract total RNA from treated cells or tumor tissue using a suitable kit.[7]
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green chemistry with specific primers for the genes of interest.[7]
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Mechanism of this compound in 4T1 breast cancer.
Caption: In vivo experimental workflow for this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Tucidinostat Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tucidinostat (also known as Chidamide or HBI-8000) dosage for in vivo experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summaries of quantitative data to facilitate effective and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse models?
A1: Based on published studies, a common starting dose for this compound administered orally (gavage) in mice is in the range of 12.5 to 25 mg/kg, given daily.[1][2][3] The optimal dose can vary depending on the tumor model and the specific research question.
Q2: What is the primary route of administration for this compound in animal studies?
A2: The most frequently reported route of administration for this compound in in vivo experiments is oral gavage.[1][2][3][4][5] This aligns with its oral bioavailability in clinical use.[6][7][8]
Q3: What are the target histone deacetylases (HDACs) of this compound?
A3: this compound is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10).[3][4][8][9][10][11][12]
Q4: What signaling pathways are known to be affected by this compound?
A4: this compound can lead to the inhibition of kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[6][7][13] It has also been shown to reactivate latent HIV via the NF-κB signaling pathway and can promote the migration of CD8+ T cells by increasing CCL5 activity through NF-κB signaling.[1]
Troubleshooting Guide
Issue 1: Significant body weight loss or signs of toxicity in treated animals.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal strain or model. Doses of 75 mg/kg have been associated with intolerable toxicities, including rapid body weight loss.[1]
-
Solution:
-
Reduce the dosage. A dose of 25 mg/kg has been shown to be effective with tolerable toxicity in several murine solid tumor models.[1]
-
Consider a different dosing schedule. If administering daily, switching to a less frequent schedule (e.g., three times a week) might mitigate toxicity.
-
Monitor animals daily for clinical signs of distress, and measure body weight at least twice weekly.
-
Ensure the vehicle used for this compound formulation is well-tolerated. A common vehicle is a solution of 0.2% carboxymethyl cellulose and 0.1% Tween 80.[2]
-
Issue 2: Lack of significant anti-tumor efficacy.
-
Possible Cause: The dose of this compound may be too low, or the treatment duration may be insufficient.
-
Solution:
-
If toxicity is not a concern, consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Doses up to 50 mg/kg have been shown to be effective and well-tolerated in some models.[2][3]
-
Extend the duration of the treatment. Tumor response to HDAC inhibitors can be time-dependent.
-
Evaluate the pharmacokinetics of this compound in your model to ensure adequate drug exposure.
-
Consider combination therapy. This compound has shown synergistic effects when combined with other agents, such as immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies).[1][14]
-
Issue 3: Variability in tumor response within the same treatment group.
-
Possible Cause: Inconsistent drug administration, such as improper gavage technique, can lead to variable dosing. Tumor heterogeneity can also contribute to differential responses.
-
Solution:
-
Ensure all personnel involved in dosing are properly trained in oral gavage techniques to minimize variability.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
When establishing tumors, ensure a consistent number of cells are implanted at the same site for all animals.
-
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Dosages and Administration in Murine Models
| Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| BALB/c Mice | CT26 Colorectal Carcinoma | 12.5, 25, 75 mg/kg | Gavage | Daily | [1] |
| BALB/c Mice | 4T1 Breast Cancer | 25 mg/kg | Gavage | Daily | [1] |
| C57BL/6 Mice | LLC Lung Cancer | 25 mg/kg | Gavage | Daily | [1] |
| Athymic Nude Mice | HCT-8 Colorectal Carcinoma | 12.5 - 50 mg/kg | Oral | Not Specified | [2][4][5] |
| Not Specified | Acute Myeloid Leukemia | 25 mg/kg | Oral | Three times weekly | [15] |
| Not Specified | Various Carcinomas (HCT-8, A549, BEL-7402, MCF-7) | 12.5 - 50 mg/kg | Oral | Not Specified | [3] |
Table 2: Observed Toxicities of this compound in In Vivo Studies
| Dosage | Animal Model | Observed Toxicities | Reference |
| 75 mg/kg | CT26 Tumor-bearing Mice | Rapid body weight loss, leucopenia, lymphopenia | [1] |
| 25 mg/kg | CT26 Tumor-bearing Mice | Tolerable toxicity | [1] |
| 12.5 mg/kg | CT26 Tumor-bearing Mice | Tolerable toxicity | [1] |
| 12.5 - 50 mg/kg | HCT-8 Xenograft Mice | Well-tolerated, no significant weight loss | [2][3] |
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in a Murine Syngeneic Tumor Model
This protocol outlines a typical workflow for assessing the in vivo anti-tumor activity of this compound.
-
Cell Culture: Culture murine tumor cells (e.g., CT26, 4T1, or LLC) in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6, depending on the tumor cell line) aged 6-8 weeks. Allow animals to acclimatize for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and wash the tumor cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS or serum-free media at the desired concentration.
-
Inject the tumor cells (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle, such as 0.2% carboxymethyl cellulose (CMC) and 0.1% Tween 80 in sterile water.[2] A stock solution in DMSO can be prepared first, followed by dilution in the final vehicle.[3]
-
Administer this compound to the treatment group via oral gavage at the desired dose (e.g., 25 mg/kg) and frequency (e.g., daily).
-
Administer the vehicle alone to the control group using the same volume and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any clinical signs of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
Process the tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis, such as immunohistochemistry, flow cytometry to analyze immune cell infiltration, or Western blotting to assess target protein expression.
-
Collect blood samples for complete blood count (CBC) to assess hematological toxicity and for cytokine analysis.[1]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo efficacy experimental workflow.
References
- 1. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound | Chidamide | HDAC inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 10. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 11. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound [drugcentral.org]
- 14. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
Navigating Tucidinostat Solubility: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the HDAC inhibitor Tucidinostat, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro assays. This compound is highly soluble in DMSO.[1][2][3][4] It is practically insoluble in water.[1]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like this compound. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.1%) to maintain compound solubility and minimize solvent-induced cellular toxicity. It is also advisable to add the DMSO stock solution to the media with vigorous vortexing or stirring to ensure rapid and uniform dispersion.
Q3: Can I use ethanol to dissolve this compound?
A3: this compound has very limited solubility in ethanol (approximately 1 mg/mL).[1][2][3] While it can be used for certain applications, DMSO is generally the preferred solvent due to its much higher solubilizing capacity. If using ethanol, sonication and warming may be necessary to achieve dissolution.[3]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -80°C for long-term stability (up to one year).[2] For short-term storage, -20°C is also acceptable.[2] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q5: My this compound powder is difficult to dissolve in DMSO, even at high concentrations. What can I do?
A5: If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: Moisture can significantly reduce the solubility of this compound in DMSO.[1] Use a fresh, unopened bottle or a properly stored container of anhydrous DMSO.
-
Sonication: Gentle sonication can help to break up powder aggregates and facilitate dissolution.[2][3]
-
Warming: Gently warming the solution to 37°C can also aid in solubilization. However, avoid excessive heat, which could degrade the compound.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated solution after adding DMSO stock to aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. | Ensure the final DMSO concentration in the media is low (e.g., ≤0.1%). Add the stock solution to the media while vortexing. Prepare a more dilute stock solution if necessary. |
| Difficulty dissolving this compound powder in DMSO. | 1. The DMSO has absorbed moisture.2. The compound has formed aggregates. | 1. Use fresh, anhydrous DMSO.2. Gently sonicate the solution. Warming to 37°C may also help. |
| Precipitation observed in the stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate concentrations. | Visually inspect the stock solution to ensure it is clear and free of particulates before each use. If necessary, briefly sonicate the stock solution before making dilutions. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 - 257.5 mg/mL[2][3][5] | 128.07 - 659.56 mM[2][3] | Sonication and the use of fresh, anhydrous DMSO are recommended.[1][2][3] |
| Ethanol | 1 mg/mL[1][2][3] | 2.56 mM[2][3] | Sonication and warming may be required.[3] |
| Water | Insoluble[1] | - | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 6 mg/mL[2] | 15.37 mM[2] | This is a suspension formulation for in vivo use.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.904 mg of this compound (Molecular Weight: 390.41 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
In a sterile polypropylene tube, add the required volume of pre-warmed cell culture medium.
-
While vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30 seconds to ensure the working solution is homogeneous.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizing this compound's Mechanism of Action
This compound functions as a histone deacetylase (HDAC) inhibitor, primarily targeting Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC (HDAC10).[1][6] This inhibition leads to an increase in histone acetylation, altering chromatin structure and gene expression. Additionally, this compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for preparing this compound for in vitro experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Chidamide | HDAC inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tucidinostat-Induced Hematological Toxicities in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicities when working with Tucidinostat in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common hematological side effects in preclinical models?
This compound is an orally available histone deacetylase (HDAC) inhibitor that selectively targets HDAC1, HDAC2, HDAC3 (Class I), and HDAC10 (Class IIb).[1][2][3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis in cancer cells.[4] In preclinical models, the most frequently observed hematological toxicities are thrombocytopenia (low platelet count), neutropenia (low neutrophil count), leukopenia (low white blood cell count), and anemia (low red blood cell count).[1][5]
Q2: What is the primary mechanism behind this compound-induced thrombocytopenia?
Preclinical studies on HDAC inhibitors suggest that the primary cause of thrombocytopenia is not due to the destruction of circulating platelets or myelosuppression, but rather a decreased release of new platelets from megakaryocytes in the bone marrow.[6] This is associated with an increase in megakaryocyte numbers in the bone marrow, but a reduction in the formation of proplatelets, the precursors to mature platelets.[6] Some studies suggest this may involve the downregulation of transcription factors like GATA-1, which are crucial for megakaryocyte maturation.[7]
Q3: How can I monitor this compound-induced hematological toxicities in my animal models?
Regular monitoring of blood parameters is crucial. The recommended approach is to perform a complete blood count (CBC) at baseline and at regular intervals throughout the study. Key parameters to monitor are summarized in the table below.
Data Presentation: Key Parameters for Monitoring Hematological Toxicity
| Parameter | Description | Typical Change with this compound |
| Platelet Count (PLT) | Number of platelets per volume of blood. | Decrease (Thrombocytopenia) |
| Absolute Neutrophil Count (ANC) | Total number of neutrophils per volume of blood. | Decrease (Neutropenia) |
| White Blood Cell Count (WBC) | Total number of white blood cells per volume of blood. | Decrease (Leukopenia) |
| Red Blood Cell Count (RBC) | Total number of red blood cells per volume of blood. | Decrease (Anemia) |
| Hemoglobin (HGB) | Amount of hemoglobin in the blood. | Decrease (Anemia) |
| Hematocrit (HCT) | Percentage of red blood cells in the blood. | Decrease (Anemia) |
Q4: Are there any strategies to mitigate this compound-induced hematological toxicities in preclinical studies?
Yes, several strategies can be explored to manage these toxicities:
-
Dose Modification: Temporarily stopping this compound administration or reducing the dose can allow for the recovery of blood cell counts.[1]
-
Supportive Care:
-
For Neutropenia: Administration of Granulocyte Colony-Stimulating Factor (G-CSF) can help stimulate the production of neutrophils.[8][9]
-
For Thrombocytopenia: The use of Thrombopoietin (TPO) receptor agonists or TPO mimetics can stimulate megakaryocyte proliferation and differentiation, leading to increased platelet production.[6][10][11][12]
-
Troubleshooting Guides
Issue 1: Severe and rapid drop in platelet count.
-
Possible Cause: The dose of this compound may be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Immediately suspend this compound administration.
-
Monitor platelet counts daily until they begin to recover.
-
Consider re-initiating this compound at a lower dose or a reduced dosing frequency.
-
Prophylactic administration of a TPO receptor agonist could be considered in subsequent experiments, starting before or concurrently with this compound treatment.[6][10]
-
Issue 2: Persistent neutropenia affecting the study timeline.
-
Possible Cause: this compound is suppressing the proliferation and differentiation of granulocytic precursors.
-
Troubleshooting Steps:
-
Temporarily halt this compound treatment.
-
Administer G-CSF to stimulate neutrophil recovery. The dose and frequency will depend on the animal model and severity of neutropenia.
-
Monitor neutrophil counts to determine the efficacy of G-CSF treatment.
-
Once neutrophil counts have recovered to an acceptable level, consider restarting this compound at a modified dose or schedule.
-
Issue 3: Difficulty in interpreting the effects of this compound on hematopoietic stem and progenitor cells.
-
Possible Cause: CBCs provide a systemic overview but do not detail the effects on specific bone marrow progenitor populations.
-
Troubleshooting Steps:
-
Perform a Colony-Forming Unit (CFU) assay to assess the impact of this compound on different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for early erythroid, and CFU-Mk for megakaryocyte progenitors).
-
Utilize flow cytometry to analyze specific populations of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. This will provide more granular data on which cell populations are most affected.
-
Experimental Protocols
1. Protocol for Complete Blood Count (CBC) Analysis
-
Objective: To monitor peripheral blood cell counts in response to this compound treatment.
-
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated).
-
Automated hematology analyzer.
-
Micropipettes and tips.
-
-
Procedure:
-
Collect a small volume of whole blood (typically 50-100 µL) from the animal model (e.g., via tail vein, saphenous vein, or retro-orbital sinus) into an anticoagulant tube.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Follow the instructions for your specific automated hematology analyzer to obtain counts for platelets, neutrophils, white blood cells, and red blood cells.
-
Perform blood collection at baseline (before the first dose of this compound) and at predetermined time points during and after treatment.
-
2. Protocol for Colony-Forming Unit (CFU) Assay
-
Objective: To assess the in vitro effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
-
Materials:
-
Bone marrow cells harvested from the preclinical model.
-
Methylcellulose-based semi-solid medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO, TPO, GM-CSF).
-
This compound at various concentrations.
-
35 mm culture dishes.
-
Inverted microscope.
-
-
Procedure:
-
Harvest bone marrow cells from the femurs and tibias of the animals.
-
Prepare a single-cell suspension and count the nucleated cells.
-
Plate the bone marrow cells in the methylcellulose medium at a specified density (e.g., 1 x 10^5 cells/mL).
-
Add this compound at a range of concentrations to the cultures. Include a vehicle control.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Using an inverted microscope, count the number of colonies for each lineage (e.g., CFU-GM, BFU-E, CFU-Mk) based on their distinct morphology.
-
Calculate the IC50 value of this compound for each progenitor cell type.
-
3. Protocol for Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
-
Objective: To quantify specific populations of HSPCs in the bone marrow following this compound treatment.
-
Materials:
-
Bone marrow cells.
-
Fluorescently conjugated antibodies against specific cell surface markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, Flt3, CD150, CD48 for murine models).
-
Flow cytometer.
-
FACS buffer (e.g., PBS with 2% FBS).
-
-
Procedure:
-
Isolate bone marrow cells as described for the CFU assay.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different HSPC populations.
-
Wash the cells to remove unbound antibodies.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to gate on and quantify specific populations such as Long-Term HSCs (LT-HSCs), Short-Term HSCs (ST-HSCs), and Multipotent Progenitors (MPPs).
-
Visualizations
Caption: Experimental workflow for managing this compound-induced hematological toxicity.
Caption: Signaling pathway of this compound-induced thrombocytopenia.
Caption: Mitigation strategies for this compound-induced hematological toxicities.
References
- 1. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 2. Oral histone deacetylase inhibitor HBI-8000 (this compound) in Japanese patients with relapsed or refractory non-Hodgkin’s lymphoma: phase I safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-CSF in the long-term treatment of cyclic neutropenia and chronic idiopathic neutropenia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. centerforbiosimilars.com [centerforbiosimilars.com]
- 10. ashpublications.org [ashpublications.org]
- 11. TPO receptor agonist for chronic idiopathic thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Tucidinostat dose-response curve analysis in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tucidinostat in various cell lines.
Dose-Response Data for this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a comparative reference for its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| EBC1 | Human Lung Cancer | 2.9 | SRB assay (72 hrs) | [1] |
| HCT116 | Human Colon Cancer | 7.8 | SRB assay (72 hrs) | [1] |
Note: IC50 values can vary depending on the experimental conditions, including the assay method, incubation time, and cell density. The data presented here is for reference purposes.
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines a standard procedure for determining the dose-response curve and IC50 value of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A common starting point is a 2-fold or 3-fold serial dilution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or 590 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound dose-response experiments.
Frequently Asked Questions (FAQs):
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a histone deacetylase (HDAC) inhibitor, targeting HDAC isoenzymes 1, 2, 3, and 10.[1] By inhibiting these enzymes, it leads to an increase in the acetylation of histone proteins. This alteration in chromatin structure can result in the reactivation of tumor suppressor genes. Additionally, this compound has been shown to inhibit the PI3K/Akt and MAPK/Ras signaling pathways, which are crucial for cell proliferation and survival.[2]
-
-
Q2: What are the expected cellular effects of this compound treatment?
-
A2: Treatment with this compound typically leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in susceptible cancer cells.[2]
-
-
Q3: How should I prepare and store this compound?
-
A3: this compound is soluble in DMSO.[1] For in vitro experiments, prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. Further dilutions should be made in cell culture medium immediately before use to minimize precipitation.
-
Troubleshooting Common Experimental Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No or weak dose-response observed | - Incorrect concentration range of this compound- Cell line is resistant to this compound- Insufficient incubation time- Degraded this compound stock solution | - Perform a pilot experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective range.- Verify the sensitivity of your cell line from literature or by testing a positive control compound.- Extend the incubation time (e.g., up to 72 hours), as the effects of HDAC inhibitors can be time-dependent.- Prepare a fresh stock solution of this compound. |
| Precipitation of this compound in the culture medium | - Poor solubility of this compound at the working concentration- High concentration of DMSO in the final medium | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability.- Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation times | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 50-70%) at the start of the treatment.- Standardize all incubation times throughout the experimental protocol. |
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and the molecular mechanism of this compound, the following diagrams are provided.
Caption: Workflow for Determining this compound IC50.
Caption: this compound's Mechanism of Action.
References
Troubleshooting inconsistent results in Tucidinostat experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Tucidinostat (also known as Chidamide). Our aim is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective inhibitor of histone deacetylases (HDACs).[1][2][3] It specifically targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10) at low nanomolar concentrations.[4][5][6] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones and other proteins. This alteration in protein acetylation modulates gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[1][3]
Q2: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in DMSO. For in vitro cell culture experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
Q3: What are the known off-target effects of this compound?
While this compound is a selective HDAC inhibitor, potential off-target effects on other cellular kinases have been a consideration with many small molecule inhibitors.[7][8] Some studies suggest that this compound may also inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[1][3] Researchers should be mindful of these potential off-target effects and consider appropriate controls in their experiments.
Q4: I am observing high batch-to-batch variability in my experiments. What could be the cause?
Batch-to-batch variability can arise from several factors, including the quality and handling of the this compound compound, inconsistencies in cell culture conditions, and variations in experimental procedures.[9][10][11][12][13] To minimize this, it is essential to:
-
Source this compound from a reputable supplier and handle it according to the manufacturer's instructions.
-
Maintain consistent cell culture conditions, including cell passage number, density, and media composition.
-
Standardize all experimental protocols, including incubation times, reagent concentrations, and washing steps.
-
Implement a data-centric approach to monitor and analyze data from each batch to identify trends and deviations early on.[9]
Troubleshooting Inconsistent Results
Issue 1: Little to no effect of this compound on histone acetylation or cell viability.
-
Possible Cause 1: Inactive Compound. The this compound may have degraded due to improper storage or handling.
-
Solution: Purchase a new batch of this compound from a reliable vendor. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C in anhydrous DMSO).
-
-
Possible Cause 2: Suboptimal Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable effect.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Refer to the quantitative data tables below for guidance.
-
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may be inherently resistant to this compound.
-
Solution: Consider using a different cell line that has been shown to be sensitive to this compound. Review the literature to identify appropriate cell models.
-
Issue 2: High background or non-specific bands in Western blot for acetylated histones.
-
Possible Cause 1: Poor Antibody Specificity. The primary or secondary antibody may be cross-reacting with other proteins.
-
Solution: Use a highly specific and validated antibody for your target acetylated histone. Perform a titration of the primary antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody's host species.
-
-
Possible Cause 2: Inadequate Blocking. The membrane may not be sufficiently blocked, leading to non-specific antibody binding.
-
Solution: Increase the blocking time or use a different blocking agent (e.g., 5% BSA in TBST for phospho-specific antibodies).
-
-
Possible Cause 3: Improper Washing. Insufficient washing can lead to the retention of non-specifically bound antibodies.
-
Solution: Increase the number and duration of washes with TBST.
-
Issue 3: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for accurate and consistent seeding.
-
-
Possible Cause 2: Interference with Assay Reagents. Components in the culture medium or the this compound solution may interfere with the assay chemistry.
-
Solution: Run appropriate controls, including a vehicle control (DMSO) and a media-only blank. If interference is suspected, consider using a different viability assay.
-
-
Possible Cause 3: Edge Effects. Wells on the outer edges of the plate are prone to evaporation, which can affect cell growth and assay results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources. These values should be used as a starting point, and optimal conditions should be determined empirically for each specific experimental setup.
Table 1: IC50 Values of this compound for HDAC Isozymes
| HDAC Isozyme | IC50 (nM) |
| HDAC1 | 95[4][5][6] |
| HDAC2 | 160[4][5][6] |
| HDAC3 | 67[4][5][6] |
| HDAC10 | 78[4][5][6] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / GI50 (µM) |
| HL-60 | Promyelocytic Leukemia | - | - | 0.4 ± 0.1[6] |
| U2OS | Osteosarcoma | - | - | 2.0 ± 0.6[6] |
| LNCaP | Prostate Cancer | - | - | 4.0 ± 1.2[6] |
| EBC1 | Lung Cancer | SRB | 72 | 2.9[4] |
| HCT116 | Colorectal Cancer | SRB | 72 | 7.8[4] |
| 4T1 | Breast Cancer | CCK-8 | 24 | ~5-7.5[14] |
| LLC | Lung Cancer | CCK-8 | 24 | ~5-7.5[14] |
| CT26 | Colorectal Cancer | CCK-8 | 24 | ~5-7.5[14] |
Experimental Protocols
Protocol 1: Western Blotting for Histone Acetylation
This protocol provides a general guideline for detecting changes in histone acetylation following this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired incubation time (e.g., 24-48 hours).
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and HDAC inhibitors (e.g., RIPA buffer with sodium butyrate).
-
Isolate the nuclear fraction or perform a whole-cell lysate. For histone-specific analysis, acid extraction of histones is recommended.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.[15][16] Follow the manufacturer's recommendation for antibody dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Normalize the signal to a loading control, such as total Histone H3 or β-actin.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Western Blotting Workflow for Histone Acetylation.
Caption: Cell Viability (CCK-8) Assay Workflow.
Caption: Signaling Pathways Modulated by this compound.
References
- 1. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. zaether.com [zaether.com]
- 10. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 11. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ptglab.com [ptglab.com]
- 19. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. apexbt.com [apexbt.com]
Addressing Tucidinostat instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Tucidinostat during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Chidamide or HBI-8000) is an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor.[1] It selectively inhibits Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC10.[1] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone proteins. This alters chromatin structure and gene expression, resulting in cell cycle arrest, induction of apoptosis, and modulation of the immune response in cancer cells.[2] Additionally, this compound has been reported to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[2]
Q2: How should I store this compound powder and stock solutions to ensure stability?
Proper storage is crucial for maintaining the stability of this compound. Adherence to the following storage conditions is recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3] For in vivo experiments, it is best to use freshly prepared solutions.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and, to a lesser extent, in ethanol. It is considered insoluble in water.[4] When preparing stock solutions, ensure the use of anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.
Q4: Is this compound stable in aqueous cell culture media?
While this compound is insoluble in water, it is typically diluted from a concentrated DMSO stock solution into aqueous cell culture media for in vitro experiments. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. The stability of this compound in aqueous media over long incubation periods can be a concern. It is advisable to prepare fresh dilutions in media for each experiment, especially for long-term studies.
Troubleshooting Guide
Issue 1: Precipitation is observed after diluting the this compound DMSO stock solution into cell culture medium.
-
Possible Cause 1: High final concentration of this compound. this compound has limited aqueous solubility. High final concentrations in the culture medium can lead to precipitation.
-
Solution: Review the literature for typical working concentrations for your cell line. If a high concentration is necessary, consider preparing an intermediate dilution in a serum-containing medium before adding it to the final culture, as serum proteins can sometimes help to stabilize compounds.
-
-
Possible Cause 2: The temperature of the cell culture medium. Adding a cold stock solution to a warmer medium can sometimes cause a compound to precipitate.
-
Solution: Allow the this compound stock solution to equilibrate to room temperature before diluting it into the pre-warmed cell culture medium.
-
-
Possible Cause 3: Interaction with media components. Certain components of cell culture media, such as salts or high concentrations of supplements, can reduce the solubility of small molecules.
-
Solution: Test the solubility of this compound in a small volume of your specific cell culture medium before preparing a large volume for your experiment. If precipitation is a persistent issue, consider using a different formulation of the medium.
-
Issue 2: Inconsistent or weaker-than-expected experimental results in long-term studies.
-
Possible Cause 1: Degradation of this compound in the stock solution. Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound in the DMSO stock solution.
-
Solution: Always store stock solutions at -80°C in single-use aliquots. Avoid using stock solutions that have been stored for extended periods at -20°C. If you suspect degradation, it is best to prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Instability of this compound in the cell culture medium over time. During long-term experiments (e.g., several days), this compound may degrade in the aqueous environment of the cell culture medium.
-
Solution: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent concentration of the active compound.
-
-
Possible Cause 3: Photodegradation. Exposure to light can cause the degradation of some chemical compounds.
-
Solution: Protect this compound stock solutions and experimental setups from direct light exposure. Store stock solutions in amber vials or wrap them in aluminum foil. When possible, perform experimental manipulations in a darkened environment.
-
Issue 3: Difficulty in preparing a stable formulation for in vivo experiments.
-
Possible Cause: Poor solubility and precipitation in the vehicle. this compound's low aqueous solubility can make it challenging to prepare a stable formulation for oral or parenteral administration.
-
Solution: Use of a co-solvent system is often necessary. A common formulation involves dissolving this compound in DMSO and then further diluting it in a vehicle containing agents like PEG300, Tween 80, and saline. It is crucial to add and mix the components in the correct order to ensure proper dissolution. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can also be prepared. Always prepare these formulations fresh on the day of the experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of 10-20 mM by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of this compound for In Vivo Oral Administration
This protocol provides a method for preparing a this compound formulation for oral gavage in mice.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a final dosing solution of 1 mg/mL, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh immediately before administration.
Note: This is an example protocol. The final concentration and vehicle may need to be optimized for your specific experimental needs.
Protocol 3: Assessment of this compound Stability (Forced Degradation Study Outline)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This can help in identifying potential degradation products and determining the stability-indicating capability of an analytical method.
-
Preparation of Samples: Prepare solutions of this compound (e.g., in DMSO or an aqueous/organic mixture) at a known concentration.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5][6][7] A dark control sample should be kept under the same conditions but protected from light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated from the peak areas.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound via HDAC Inhibition.
Caption: General experimental workflow for this compound studies.
Caption: Overview of signaling pathways potentially affected by this compound.
References
- 1. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 2. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Enhancing Tucidinostat Oral Bioavailability in Preclinical Research
Welcome to the technical support center for researchers working with the oral administration of Tucidinostat (also known as Chidamide) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to achieving consistent and optimal oral bioavailability.
Disclaimer: Specific preclinical data on formulation strategies aimed at improving the oral bioavailability of this compound is limited in publicly available literature. The guidance provided herein is based on established principles of drug delivery, pharmacokinetic data from standard this compound administration, and findings from studies on other histone deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral efficacy and general pharmacokinetic profile of this compound in animal models?
A1: Preclinical studies have demonstrated the oral activity of this compound in various animal models. In mouse xenograft models of human tumors (including lung, colon, breast, and liver carcinomas), an average efficacious dose (ED₅₀) of 11.5 mg/kg has been reported with a daily dosing regimen[1]. In other murine studies, a daily oral gavage of 10 mg/kg has been used to establish anti-tumor effects[2].
While detailed oral bioavailability percentage (F%) from these specific efficacy studies is not provided, nonclinical pharmacokinetic studies in rodents have been conducted[1]. For context, human Phase I trials have shown that after oral administration, this compound's peak plasma concentration (Tmax) is reached within 1-2 hours, with a half-life (t½) of approximately 17-18 hours[3].
Q2: My in vivo results show high variability after oral dosing. What are the potential causes?
A2: High variability in exposure after oral administration is a common challenge, especially for compounds with low aqueous solubility like many benzamide-class HDAC inhibitors. Key factors include:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule, which can lead to dissolution rate-limited absorption.
-
Formulation Inconsistency: The choice of vehicle and the method of preparation for the dosing solution/suspension can significantly impact drug solubilization and absorption.
-
Gastrointestinal (GI) Tract Variables: Factors such as GI transit time, pH, food effects, and enzymatic degradation can differ between animals and affect absorption.
-
First-Pass Metabolism: Metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral absorption of hydrophobic compounds. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, improving drug solubilization and absorption.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance the rate and extent of absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can improve its solubility and dissolution rate.
-
Co-crystal Formation: Forming a co-crystal of the drug with a water-soluble co-former can significantly enhance its aqueous solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action / Troubleshooting Step |
| Low or inconsistent plasma exposure (AUC, Cmax) | Poor drug dissolution from the formulation. | 1. Optimize the vehicle: Test a range of vehicles, including lipid-based systems (e.g., SEDDS) or aqueous suspensions with surfactants (e.g., Tween 80). 2. Particle size reduction: If using a suspension, consider micronization or nanomilling of the this compound powder before formulation. 3. Prepare an amorphous solid dispersion: This can be achieved through methods like spray drying or hot-melt extrusion with a suitable polymer. |
| High inter-animal variability | Differences in GI physiology or food intake. | 1. Standardize fasting protocols: Ensure all animals are fasted for a consistent period before dosing. 2. Control for food effects: If fasting is not possible, ensure a consistent diet and feeding schedule. 3. Consider a solubilizing formulation: Using a formulation like SEDDS can help overcome variability in GI fluids by creating a consistent microenvironment for drug release. |
| Suspected poor permeability across the intestinal wall | The drug may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-administration with an efflux pump inhibitor: In exploratory studies, co-dosing with a known inhibitor (e.g., verapamil, though use with caution and appropriate controls) can indicate if efflux is a limiting factor. 2. Formulation with permeation enhancers: Certain excipients can transiently open tight junctions or inhibit efflux pumps, but this requires careful toxicological evaluation. |
| Rapid clearance and short half-life | High first-pass metabolism. | 1. Investigate lymphatic transport: Lipid-based formulations like SEDDS can promote lymphatic absorption, partially bypassing the portal circulation and first-pass metabolism in the liver. 2. Co-administration with a metabolic inhibitor: In non-GLP studies, co-dosing with a broad-spectrum CYP450 inhibitor can help determine the extent of metabolic clearance. |
Data Presentation: Pharmacokinetics of Oral HDAC Inhibitors in Animals
The following tables summarize pharmacokinetic data for an orally administered selective HDAC inhibitor (Compound 6, a non-benzamide class) as a case study, and baseline information for this compound. This illustrates the type of data researchers should aim to generate when evaluating new formulations.
Table 1: Pharmacokinetic Parameters of a Selective HDAC Inhibitor (Compound 6) Following Oral Administration in Mice and Rats
| Parameter | Mouse (5 mg/kg, oral) | Rat (5 mg/kg, oral) |
| Cmax (µM) | Data not provided | Data not provided |
| AUC (µM·h) | 9.3 | Data not provided |
| t½ (hours) | 3.3 | 3.3 |
| Clearance (mL/min/kg) | 13 | 20 |
| Oral Bioavailability (F%) | 62% | 100% |
Data adapted from a study on a novel selective HDAC3 inhibitor.
Table 2: Dosing and Administration Details for this compound in Preclinical Efficacy Studies
| Animal Model | Dose | Administration Route | Vehicle | Study Focus | Reference |
| Athymic Nude Mice | 11.5 mg/kg (ED₅₀) | Oral (daily) | Not specified | Anti-tumor activity | [1] |
| CB17/Icr-Prkdcscid/IcrlcoCrl Mice | 10 mg/kg/day | Oral gavage | PBS with 0.2% methyl cellulose / 0.1% Tween 80 | Anti-tumor activity | [2] |
| 3xTg-AD Mice | Low dose | Oral gavage | Saline, 5% DMSO, 2.5% Tween 20 | Neurological effects | [4] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Oral Dosing in Mice
-
Animal Model: CD2F1 mice (18-22 g) are commonly used for pharmacokinetic studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Formulation Preparation:
-
Suspension: Weigh the required amount of this compound. Prepare a vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water). Add the this compound powder to the vehicle and vortex thoroughly to ensure a uniform suspension. Prepare fresh on the day of dosing.
-
Solution (for compounds with sufficient solubility): A common vehicle for oral dosing in rats is a mixture of ethanol, PEG 400, and saline (e.g., a 15:20:65 ratio)[5]. The drug is dissolved sequentially in the components.
-
-
Dosing:
-
Administer the formulation via oral gavage using an appropriate gauge feeding needle. The volume is typically adjusted based on the animal's body weight (e.g., 10 mL/kg).
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Process the blood by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify this compound concentrations in plasma.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are then calculated using non-compartmental analysis software.
-
Visualizations
Diagram 1: Experimental Workflow for Evaluating a Novel Oral Formulation
Caption: Workflow for comparing a new this compound formulation against a standard suspension.
Diagram 2: Logical Troubleshooting Flow for Low Oral Bioavailability
Caption: A step-by-step guide to troubleshooting poor oral bioavailability in animal studies.
References
- 1. Development of chidamide for peripheral T-cell lymphoma, the first orphan drug approved in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of chidamide (CS055/HBI-8000), a new histone deacetylase inhibitor, in patients with advanced solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose Chidamide Treatment Displays Sex-Specific Differences in the 3xTg-AD Mouse [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Peripheral T-Cell Lymphoma Models: Tucidinostat vs. Romidepsin
A detailed comparison for researchers, scientists, and drug development professionals in the field of oncology.
Peripheral T-cell lymphoma (PTCL) represents a diverse group of aggressive non-Hodgkin lymphomas with generally poor prognoses. Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic class for these malignancies. This guide provides a comprehensive comparison of two prominent HDAC inhibitors, Tucidinostat and Romidepsin, based on available preclinical and clinical data in PTCL models.
At a Glance: Key Drug Characteristics
| Feature | This compound (Chidamide) | Romidepsin (Istodax®) |
| Drug Class | Benzamide, selective HDAC inhibitor | Bicyclic depsipeptide, potent Class I HDAC inhibitor |
| Target HDACs | Class I (HDAC1, 2, 3) and Class IIb (HDAC10)[1][2] | Primarily Class I HDACs[3] |
| Administration | Oral[1] | Intravenous |
| Approval Status for PTCL | Approved in China and Japan for relapsed/refractory PTCL[2][4] | Previously approved in the US for relapsed/refractory PTCL (approval withdrawn due to post-marketing requirement)[5][6] |
Preclinical Performance: An In-Depth Look
Direct head-to-head preclinical studies comparing this compound and Romidepsin in PTCL models are limited in the public domain. However, data from independent studies provide insights into their individual activities.
In Vitro Cytotoxicity
A preclinical study on a novel nanoparticle formulation of Romidepsin (NanoRomi) provided IC50 values for both the nanoparticle and the free drug in various T-cell lymphoma cell lines. While not a direct comparison with this compound, these values demonstrate the potent in vitro activity of Romidepsin.
| Cell Line | Romidepsin (Free Drug) IC50 (nM) | NanoRomi IC50 (nM) |
| PTCL cell lines (unspecified) | 4.8 - 10.6 | 1.1 - 2.3 |
| Data extracted from a study on a Romidepsin nanoparticle formulation.[6] |
Preclinical studies on this compound have demonstrated its ability to induce apoptosis and cell cycle arrest in various cancer cells, including those of hematological origin.[1][2]
Apoptosis Induction
Both this compound and Romidepsin exert their anti-tumor effects in part through the induction of apoptosis.
This compound: In preclinical models, this compound has been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and cleaved Caspase-3.[7]
Romidepsin: Studies in T-cell lymphoma cell lines have shown that Romidepsin induces apoptosis, as evidenced by the cleavage of PARP (poly ADP-ribose polymerase), a key substrate of executioner caspases.[3] Romidepsin has also been shown to activate caspase-8, -9, and -3.[3]
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anti-cancer agents.
This compound: Preclinical studies have reported the in vivo anti-tumor effects of this compound in various cancer models, including those of hematological malignancies.[2]
Romidepsin: A nanoparticle formulation of Romidepsin (NanoRomi) demonstrated superior efficacy in murine xenograft models of T-cell lymphoma compared to the free drug, leading to a significant improvement in overall survival.[6]
Clinical Efficacy in Relapsed/Refractory PTCL
Both this compound and Romidepsin have been evaluated in clinical trials for the treatment of relapsed or refractory PTCL, showing promising response rates.
| Drug | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Clinical Studies |
| This compound | 28% - 46%[1][2] | 11% - 14%[1][2] | Phase IIb study in Japanese and South Korean patients (NCT02953652)[1]; Pivotal trial in China[2] |
| Romidepsin | 25% - 38%[8][9] | 15% - 18% | Phase II trial (NCI-1312; NCT00007345)[8]; Pivotal Phase II study[9] |
It is important to note that direct comparisons of these clinical trial results are challenging due to differences in study design, patient populations, and prior therapies.[1]
Safety and Tolerability
A case report has suggested that this compound may have a more favorable gastrointestinal safety profile compared to Romidepsin, with non-hematological toxicities such as nausea, vomiting, constipation, anorexia, and fatigue being reported less frequently.[4] However, both drugs can cause hematological adverse events, including thrombocytopenia and neutropenia.[1][8]
Mechanism of Action: Signaling Pathways
This compound and Romidepsin, as HDAC inhibitors, modulate the acetylation of histones and other proteins, leading to changes in gene expression and the activation or inhibition of various signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound Signaling
Romidepsin Signaling
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and Romidepsin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Romidepsin on PTCL cell lines.
-
Cell Seeding: PTCL cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere or stabilize for 24 hours.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Romidepsin and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Western Blotting for Apoptosis Markers
Objective: To detect the expression of key apoptosis-related proteins following treatment with this compound or Romidepsin.
-
Protein Extraction: PTCL cells are treated with the drugs for a specified time, after which the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis markers (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and Romidepsin in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of PTCL cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and receive this compound (orally), Romidepsin (intravenously), or a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors from all groups are excised and weighed. Tumor growth inhibition is calculated.
Conclusion
Both this compound and Romidepsin are active agents in peripheral T-cell lymphoma, demonstrating efficacy in preclinical models and clinical trials. This compound offers the convenience of oral administration, while Romidepsin has a well-documented history of clinical use in T-cell lymphomas. The choice between these agents in a research or clinical setting may depend on factors such as the specific PTCL subtype, prior treatments, and the patient's tolerability profile. The development of novel formulations, such as the nanoparticle-based delivery of Romidepsin, may further enhance the therapeutic index of these important drugs. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of this compound and Romidepsin in the treatment of PTCL.
References
- 1. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving gastrointestinal quality of life: romidepsin to this compound in a case of angioimmunoblastic T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Development of a Romidepsin Nanoparticle Demonstrates Superior Tolerability and Efficacy in Models of Human T-Cell Lymphoma and Large Granular Lymphocyte Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 8. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis [frontiersin.org]
Validating Tucidinostat Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the target engagement of Tucidinostat, a subtype-selective histone deacetylase (HDAC) inhibitor, in cancer cells. We will explore various experimental approaches, present quantitative data for this compound and other HDAC inhibitors, and provide detailed protocols for key validation assays.
Introduction to this compound and Target Engagement
This compound (also known as Chidamide) is an orally bioavailable benzamide-type inhibitor of HDAC isoenzymes 1, 2, 3 (Class I), and 10 (Class IIb).[1][2] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone and non-histone proteins, which in turn can induce cell cycle arrest, and apoptosis in tumor cells.[1] Validating that a drug like this compound is binding to its intended targets within a cell is a critical step in drug development. This process, known as target engagement, confirms the mechanism of action and helps to interpret cellular and clinical responses.
This guide will compare three major strategies for validating this compound's target engagement:
-
Biochemical Assays: Measuring the direct enzymatic activity of HDACs.
-
Cellular Assays: Quantifying the downstream effects of HDAC inhibition, such as histone acetylation.
-
Direct Target Binding Assays: Assessing the physical interaction between the drug and its target protein within the cellular environment.
Comparison of Target Engagement Validation Methods
The choice of assay for validating this compound's target engagement depends on the specific research question, available resources, and desired throughput. Below is a summary of commonly used methods, their principles, and their respective advantages and disadvantages.
| Assay Type | Method | Principle | Advantages | Disadvantages |
| Biochemical | Fluorogenic/Chromogenic Enzymatic Assay | Measures the ability of this compound to inhibit the activity of purified HDAC enzymes on a synthetic substrate. | High-throughput, allows for direct measurement of enzyme inhibition and determination of IC50 values. | Lacks the complexity of the cellular environment; does not account for cell permeability or off-target effects in a living system. |
| Cellular | Western Blot for Histone Acetylation | Detects the increase in acetylated histones (e.g., Acetyl-H3, Acetyl-H4) in cells treated with this compound. | Provides evidence of a downstream biological effect of HDAC inhibition in a cellular context. Can be semi-quantitative. | Lower throughput, indirect measure of target engagement, can be influenced by other cellular processes. |
| Cellular | Mass Spectrometry for Histone Acetylation | Quantitatively measures changes in specific histone acetylation marks upon this compound treatment. | Highly sensitive and specific, provides quantitative data on multiple acetylation sites simultaneously. | Requires specialized equipment and expertise, lower throughput than some other methods. |
| Direct Target Binding | Cellular Thermal Shift Assay (CETSA) | Measures the stabilization of target proteins (HDACs) upon this compound binding in intact cells or cell lysates by assessing their resistance to thermal denaturation. | Directly demonstrates drug-target interaction in a physiological context, does not require modification of the drug or target. | Can be low-throughput, requires specific antibodies for detection by Western blot. |
| Direct Target Binding | High-Throughput CETSA (e.g., NanoBRET, SplitLuc) | Adaptations of CETSA that use reporter systems (e.g., luciferase) for a more rapid and scalable readout of target protein stabilization. | High-throughput, suitable for screening and dose-response studies in living cells.[3][4] | Requires genetic modification of cells to express tagged target proteins, which may not fully recapitulate the endogenous context. |
Quantitative Comparison of this compound and Other HDAC Inhibitors
The following table summarizes the inhibitory activity (IC50) of this compound and other commonly used HDAC inhibitors against various HDAC isoforms. This data is compiled from multiple sources and provides a basis for comparing their potency and selectivity.
| HDAC Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC10 (nM) | Reference |
| This compound | Benzamide (Class I/IIb selective) | 95 | 160 | 67 | 78 | [5] |
| Entinostat | Benzamide (Class I selective) | 510 | - | 1700 | - | [2] |
| Vorinostat (SAHA) | Hydroxamic Acid (Pan-inhibitor) | ~10 | - | - | - | [2] |
| Panobinostat | Hydroxamic Acid (Pan-inhibitor) | 5 | - | - | - | [2] |
| Romidepsin | Cyclic Peptide (Class I selective) | 36 | 47 | - | - | [2] |
Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's inhibition of HDACs leads to downstream effects on signaling pathways that control cell cycle progression and apoptosis, such as the PI3K/Akt and MAPK/Ras pathways.[1]
Caption: Downstream effects of this compound on signaling pathways.
Experimental Workflow: Biochemical HDAC Activity Assay
This workflow outlines the general steps for a fluorometric HDAC activity assay.
Caption: Workflow for a biochemical HDAC activity assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This workflow illustrates the key steps involved in a standard Western blot-based CETSA experiment.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits and provides a general framework for measuring HDAC inhibition in a biochemical setting.
Materials:
-
Recombinant human HDAC1, 2, 3, or 10 enzyme
-
This compound and other HDAC inhibitors
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with an HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in HDAC Assay Buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Enzyme Reaction:
-
Add 40 µL of HDAC Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of diluted this compound, control inhibitor, or vehicle to the appropriate wells.
-
Add 10 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.[6]
-
-
Substrate Addition: Add 40 µL of the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[6]
-
Reaction Termination and Development: Add 50 µL of developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate to release the fluorophore.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm for AMC-based substrates).[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Histone Acetylation
This protocol outlines the steps to detect changes in global histone acetylation in this compound-treated cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 or anti-beta-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a culture dish and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein amounts for each sample and mix with Laemmli sample buffer.
-
Boil the samples and load them onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the acetyl-histone signal to the loading control (total histone or beta-actin).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes a basic CETSA experiment to assess the direct binding of this compound to its target HDACs in intact cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Western blot materials (as described in Protocol 2)
-
Primary antibody specific to the HDAC isoform of interest (e.g., anti-HDAC1)
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[1]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration and prepare samples for Western blotting as described in Protocol 2.
-
-
Western Blot Analysis:
-
Perform Western blotting using a primary antibody against the specific HDAC target.
-
Detect and quantify the amount of soluble HDAC at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble HDAC as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
Validating the target engagement of this compound in cancer cells is essential for understanding its mechanism of action and for the development of more effective cancer therapies. This guide has provided a comparative overview of key methodologies, from biochemical assays that measure enzymatic inhibition to cellular assays that assess downstream effects and direct binding. The choice of assay will depend on the specific experimental goals, but a multi-faceted approach, combining biochemical, cellular, and direct binding data, will provide the most comprehensive validation of this compound's engagement with its HDAC targets. The provided protocols and workflows serve as a starting point for researchers to design and implement their own target validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC Inhibitors for Reversing HIV Latency: Tucidinostat vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of latency-reversing agents (LRAs) by targeting the epigenetic silencing that maintains HIV provirus in a dormant state. This guide provides an objective comparison of Tucidinostat against other notable HDAC inhibitors—Vorinostat, Panobinostat, and Romidepsin—with a focus on their performance in reversing HIV latency, supported by experimental data.
Mechanism of Action: Unlocking the Latent Reservoir
HDAC inhibitors function by preventing the removal of acetyl groups from histones, proteins around which DNA is wound. This acetylation leads to a more relaxed chromatin structure, making the HIV promoter accessible to transcription factors and thereby reactivating viral gene expression. While all four HDAC inhibitors share this general mechanism, their specificities and downstream effects can vary.
Signaling Pathways in HIV Latency Reversal
The reactivation of latent HIV is a complex process involving multiple cellular signaling pathways. HDAC inhibitors primarily influence the epigenetic landscape, but their effects intersect with key pathways like NF-κB and P-TEFb, which are crucial for HIV transcription.
Caption: General mechanism of HDAC inhibitors in reversing HIV latency.
Vorinostat and Panobinostat have been shown to influence the Positive Transcription Elongation Factor b (P-TEFb) pathway, which is critical for productive HIV transcription elongation. The NF-κB pathway, a central regulator of immune responses and HIV transcription, is also a key target.
Comparative Efficacy in Clinical Trials
The following tables summarize the quantitative data from clinical studies evaluating the efficacy of this compound, Vorinostat, Panobinostat, and Romidepsin in reversing HIV latency.
| Drug | Clinical Trial | Key Efficacy Endpoint | Result | p-value |
| This compound | NCT02513901 (CHARTER) | Reactivation of latent HIV | Robustly reactivated latent HIV and modestly reduced the latent HIV reservoir size.[1] | Not Reported |
| Vorinostat | NCT01319383 | Increase in cell-associated unspliced HIV RNA (ca-usHIV-RNA) in resting CD4+ T cells | Mean 4.8-fold increase after a single dose.[2] | <0.05 |
| Panobinostat | NCT01680094 | Increase in ca-usHIV-RNA | Median maximum increase of 3.5-fold (range 2.1-14.4).[3] | <0.0001 |
| Romidepsin | NCT02092116 | Increase in ca-usHIV-RNA | Range of 2.4 to 5.0-fold increase.[4] | 0.03 |
| Drug | Clinical Trial | Effect on Plasma HIV-1 RNA | Result | p-value |
| This compound | NCT02513901 (CHARTER) | Viral rebound | Not explicitly reported. | - |
| Vorinostat | NCT01319383 | Viral rebound | No significant increase in plasma viremia. | - |
| Panobinostat | NCT01680094 | Viral rebound | Induced plasma viremia (Odds Ratio: 10.5).[3] | 0.0002 |
| Romidepsin | NCT02092116 | Viral rebound | Increase from <20 copies/mL to 46-103 copies/mL in 5 of 6 patients.[4] | 0.04 |
Safety and Tolerability
A crucial aspect of LRAs is their safety profile, as they are administered to individuals on long-term antiretroviral therapy who are otherwise clinically stable.
| Drug | Common Adverse Events | Severity |
| This compound | Rash, fatigue/sleepiness.[1] | Mild (Grade 1).[1] |
| Vorinostat | Diarrhea, nausea, fatigue, thrombocytopenia. | Mostly Grade 1-2. |
| Panobinostat | Diarrhea, nausea, fatigue, thrombocytopenia. | Mostly Grade 1.[3] |
| Romidepsin | Nausea, fatigue, vomiting, anorexia. | Mostly Grade 1-2.[3] |
Experimental Protocols
Measurement of Cell-Associated Unspliced HIV-1 RNA by qPCR
This assay quantifies the amount of unspliced HIV-1 RNA within a patient's cells, a direct measure of viral transcription.
Caption: Workflow for measuring cell-associated unspliced HIV-1 RNA.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resting CD4+ T cells are then purified by negative selection using magnetic beads to deplete other cell types.
-
RNA Extraction: Total RNA is extracted from the purified resting CD4+ T cells using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and a fluorescently labeled probe specific for a conserved region of the HIV-1 gag gene (for unspliced RNA). A standard curve is generated using known quantities of a plasmid containing the target sequence to quantify the number of HIV-1 RNA copies.
-
Data Analysis: The HIV-1 RNA copy number is normalized to the expression of a housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency. Results are typically expressed as copies of HIV-1 RNA per million resting CD4+ T cells.
Quantitative Viral Outgrowth Assay (qVOA)
The qVOA is the gold standard for measuring the frequency of latently infected cells that can produce replication-competent virus.
Caption: Workflow for Quantitative Viral Outgrowth Assay (qVOA).
Methodology:
-
Cell Isolation: Resting CD4+ T cells are isolated from a patient's blood sample as described above.
-
Limiting Dilution: The purified cells are serially diluted and plated in multiple replicate wells.
-
Cell Activation: The cells in each well are stimulated with a mitogen, such as phytohemagglutinin (PHA), and interleukin-2 (IL-2) to induce viral gene expression.
-
Co-culture: The stimulated patient cells are co-cultured with uninfected "feeder" cells (e.g., irradiated PBMCs from a healthy donor or a susceptible cell line) that can be infected by any virus produced.
-
Virus Detection: After a period of incubation (typically 14-21 days), the culture supernatant from each well is assayed for the presence of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The frequency of latently infected cells is calculated based on the number of p24-positive wells at each cell dilution using maximum likelihood statistics. The result is expressed as infectious units per million (IUPM) resting CD4+ T cells.
Conclusion
This compound, Vorinostat, Panobinostat, and Romidepsin have all demonstrated the ability to reverse HIV latency to varying degrees. Romidepsin and Panobinostat appear to be more potent inducers of viremia compared to Vorinostat. While specific quantitative data for this compound's latency reversal efficacy is not as readily available in peer-reviewed literature, initial reports are promising. The choice of an HDAC inhibitor for clinical development will depend on a careful balance of efficacy in reactivating the latent reservoir and a favorable safety profile that allows for long-term administration in combination with other therapeutic agents. Further research is needed to fully elucidate the specific molecular pathways targeted by each of these drugs to optimize their use in HIV cure strategies.
References
- 1. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Short Communication: The Broad-Spectrum Histone Deacetylase Inhibitors Vorinostat and Panobinostat Activate Latent HIV in CD4+ T Cells In Part Through Phosphorylation of the T-Loop of the CDK9 Subunit of P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor Vorinostat (SAHA) Increases the Susceptibility of Uninfected CD4+ T Cells to HIV by Increasing the Kinetics and Efficiency of Postentry Viral Events - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Tucidinostat and Vorinostat in preclinical models
A Comprehensive Guide for Researchers in Oncology Drug Development
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Among these, Tucidinostat (also known as Chidamide) and Vorinostat (also known as SAHA) have garnered significant attention. This guide provides a detailed head-to-head comparison of their preclinical performance, offering insights into their distinct mechanisms, efficacy in various cancer models, and the experimental frameworks used to evaluate them.
Executive Summary
This compound, a benzamide derivative, distinguishes itself as a subtype-selective HDAC inhibitor, primarily targeting Class I HDACs (1, 2, and 3) and Class IIb HDAC10.[1][2][3][4][5][6][7][8] In contrast, Vorinostat, a hydroxamic acid-based inhibitor, exhibits a broader activity profile as a pan-HDAC inhibitor, affecting both Class I and Class II HDACs.[9][10][11] This fundamental difference in selectivity underpins their varied biological effects and potential therapeutic windows, as evidenced in preclinical models. While both compounds have demonstrated potent anti-tumor activities, including cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment, the nuances of their performance in head-to-head comparisons are critical for informing future clinical strategies.[3][6][9][12]
Mechanism of Action and Signaling Pathways
Both this compound and Vorinostat exert their anti-cancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This results in the reactivation of tumor suppressor genes and the modulation of various signaling pathways crucial for cancer cell proliferation and survival.
This compound 's selective inhibition of HDAC1, 2, 3, and 10 has been shown to impact key oncogenic pathways.[2][13][14][15] Notably, it can inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways, leading to cell cycle arrest and apoptosis.[13][14][16] Furthermore, this compound has been observed to modulate the immune system by increasing the expression of effector T-cell-attracting chemokines like CCL5 through the NF-κB signaling pathway.[4]
Vorinostat , with its broader HDAC inhibition, also influences a multitude of cellular processes.[9][17] Its mechanism involves the chelation of zinc ions in the active site of HDACs.[17] Preclinical studies have linked Vorinostat's action to the insulin-like growth factor (IGF) signaling pathway and the regulation of proteins involved in cell cycle control and apoptosis, such as p21 and p53.[18]
In Vitro Performance: HDAC Inhibition and Cytotoxicity
The differential selectivity of this compound and Vorinostat is evident in their enzymatic inhibitory activities and their cytotoxic effects on various cancer cell lines.
| Parameter | This compound | Vorinostat |
| HDAC Selectivity | Class I (HDAC1, 2, 3) and Class IIb (HDAC10)[1][2][3][4][5][6][7][8] | Pan-HDAC (Class I and II)[9][10][11] |
| HDAC1 IC50 | 95 nM[2] | 10 nM[19][20] |
| HDAC2 IC50 | 160 nM[2] | <86 nM |
| HDAC3 IC50 | 67 nM[2] | 20 nM[19][20] |
| HDAC10 IC50 | 78 nM[2] | - |
| HeLa Cells IC50 (48h) | - | 3.6 µM[21] |
| HepG2 Cells IC50 (48h) | - | 1.0 µM[21] |
| MCF-7 Cells IC50 | - | 0.75 µM[20] |
| HCT116 Cells IC50 (72h) | 7.8 µM[2] | - |
| EBC1 Cells IC50 (72h) | 2.9 µM[2] | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy in Preclinical Models
Both this compound and Vorinostat have demonstrated significant anti-tumor activity in various xenograft and syngeneic mouse models.
| Cancer Model | Drug | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Colorectal Carcinoma (HCT-8) | This compound | 12.5-50 mg/kg, oral | Showed in vivo antitumor activity | [2] |
| Murine Solid Tumors (4T1, LLC, CT26) | This compound | 25 mg/kg, daily, gavage | Combination with aPD-L1 synergistically reduced tumor burden | [4] |
| Leukemia (Subcutaneous) | This compound | 25 mg/kg, p.o., thrice weekly for 2 weeks | Significantly reduced tumor size | [15] |
| Lung Cancer (Transgenic) | Vorinostat | 200 mg/kg, daily, i.p. for 14 days | Significantly reduced the number of lung cancers | [22] |
| Prostate Cancer (CWR22) | Vorinostat | 25-100 mg/kg/day | 78-97% tumor reduction | [20] |
| Polycythemia Vera (Jak2V617F knock-in) | Vorinostat | 200 mg/kg for 2 weeks | Improved peripheral blood counts and attenuated splenomegaly | [11] |
Experimental Protocols
A general workflow for the preclinical evaluation of HDAC inhibitors like this compound and Vorinostat is outlined below.
Key Experimental Methodologies
-
HDAC Enzyme Inhibition Assay: The inhibitory activity of the compounds against specific HDAC isoforms is typically measured using purified recombinant human HDAC enzymes and a fluorogenic substrate. The fluorescence intensity, which is proportional to the enzyme activity, is measured to determine the IC50 values.
-
In Vitro Cytotoxicity Assay: Cancer cell lines are seeded in 96-well plates and treated with a range of drug concentrations for a specified duration (e.g., 48 or 72 hours). Cell viability is then assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) assay to determine the IC50 values.[2][21]
-
In Vivo Tumor Xenograft Studies: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational drug is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed.[2][20][22]
Conclusion
The preclinical data reveal a compelling narrative of two distinct HDAC inhibitors. This compound's subtype selectivity may offer a more targeted therapeutic approach with a potentially favorable safety profile, as suggested by its lower toxicity to normal cells in some studies.[23] Its immunomodulatory effects also open avenues for combination therapies with immune checkpoint inhibitors.[4] Vorinostat's broad-spectrum inhibition, while effective in a wide range of cancer models, may also contribute to a different toxicity profile. The choice between a selective and a pan-HDAC inhibitor will likely depend on the specific cancer type, its underlying genetic and epigenetic landscape, and the desired therapeutic strategy, including potential combination regimens. This guide provides a foundational dataset for researchers to build upon as they navigate the promising field of epigenetic cancer therapy.
References
- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 6. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Efficacy of vorinostat in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 13. Facebook [cancer.gov]
- 14. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Vorinostat - Wikipedia [en.wikipedia.org]
- 18. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. selleckchem.com [selleckchem.com]
Cross-Validation of Tucidinostat's Effect on Gene Expression with RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression effects of Tucidinostat (also known as Chidamide), a subtype-selective histone deacetylase (HDAC) inhibitor, with other prominent HDAC inhibitors. By summarizing quantitative RNA-sequencing (RNA-seq) data and detailing experimental methodologies, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its relative performance against other drugs in its class.
Executive Summary
This compound is an oral benzamide-type HDAC inhibitor that selectively targets HDAC1, 2, 3, and 10, leading to increased histone acetylation and subsequent modulation of gene expression.[1][2] This epigenetic regulation underlies its therapeutic effects in various cancers, including its approval for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and advanced breast cancer.[1][3][4][5] To provide a comparative perspective, this guide cross-validates this compound's impact on gene expression with data from other widely used HDAC inhibitors: Vorinostat, Romidepsin, Panobinostat, and Belinostat. While a direct head-to-head RNA-seq comparison in the same experimental system is not yet available in the public domain, this guide synthesizes data from various studies to offer a comprehensive overview.
Comparative Analysis of Gene Expression Changes
The following tables summarize the impact of this compound and other HDAC inhibitors on gene expression in different cancer cell lines, as determined by RNA-seq and microarray analyses. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including cell types, drug concentrations, and treatment durations.
Table 1: Overview of this compound's Effect on Gene Expression
| Cell Line/Model | Treatment Conditions | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| NK-T cell lymphoma PDX | Not specified | 848 DEGs (single agent) | T-cell chemokine expression, IFN-γ response | Not specified | [6] |
| Breast Cancer (MCF-7) | Not specified | 320 up-regulated, 222 down-regulated | Genes associated with apoptosis and cell cycle arrest (e.g., TP53) | Genes associated with cell proliferation | [2] |
Table 2: Comparative Overview of Other HDAC Inhibitors' Effects on Gene Expression
| HDAC Inhibitor | Cell Line/Model | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Vorinostat (SAHA) | Cutaneous T-cell Lymphoma (CTCL) PBMCs | ~942 DEGs | Cytotoxic cell markers | Proliferation/cell cycle genes, antioxidant genes | [7] |
| Gastric Cancer (AGS, KATO-III) | AGS: 1014 up, 760 down; KATO-III: 164 up, 191 down | Autophagy-specific genes | ITGB5, TYMS, MYB, APOC1, CBX5, PLA2G2A, KIF20A | [8] | |
| Romidepsin | Cutaneous T-cell Lymphoma (CTCL) | Unique individual gene expression profiles | Apoptosis-related genes | JAK-STAT signaling pathway | [9][10][11] |
| Panobinostat | Multiple Myeloma (MMM1, FLAM76) | Large transcriptomic changes | Genes related to apoptosis and cell cycle arrest | Oncogenic pathways | [8][12] |
| Ewing Sarcoma | Not specified | Not specified | Cell cycle and DNA damage-related pathways | [13] | |
| Belinostat | Peripheral T-cell Lymphoma | Not specified | Tumor suppressor genes (e.g., p21) | Not specified | [11][14] |
| Glioblastoma (U-87) | 1174 uniquely altered genes (in combination) | Apoptosis-related genes | SRSF2, DNA damage response | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for Graphviz.
Caption: Mechanism of action of this compound.
Caption: A generalized workflow for an RNA-seq experiment.
Detailed Experimental Protocols
1. Cell Culture and Drug Treatment:
-
Cell Lines: Human cancer cell lines relevant to the inhibitor's target indication are used (e.g., MCF-7 for breast cancer, Jurkat or other T-cell lymphoma lines for PTCL-targeting drugs).[2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: The HDAC inhibitor is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Treatment: Cells are seeded at a specific density and, after reaching a certain confluency (e.g., 70-80%), are treated with the HDAC inhibitor at a predetermined concentration (often around the IC50 value) or with a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
2. RNA Isolation:
-
Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN score > 8).
3. RNA-seq Library Preparation and Sequencing:
-
Library Construction: An RNA-seq library is prepared from a specific amount of total RNA (e.g., 1 µg) using a commercial kit (e.g., TruSeq RNA Sample Prep Kit, Illumina). This process typically involves:
-
Poly(A) selection: Enrichment of messenger RNA (mRNA) from the total RNA.
-
Fragmentation: The purified mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final library.[16]
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq systems, to generate millions of short reads.[8][16]
4. Bioinformatic Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in the drug-treated samples compared to the vehicle controls.
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is then used for pathway analysis (e.g., using KEGG or Gene Ontology databases) to identify the biological pathways and functions that are most significantly affected by the drug treatment.
Conclusion
This compound, a selective HDAC inhibitor, demonstrates a clear impact on the transcriptome of cancer cells, leading to the modulation of key pathways involved in cell cycle regulation, apoptosis, and immune response. While direct comparative RNA-seq data is limited, the available evidence suggests that its effects are consistent with its mechanism of action as an HDAC inhibitor. The gene expression signatures of other HDAC inhibitors like Vorinostat, Romidepsin, Panobinostat, and Belinostat also show significant alterations in similar pathways, although cell-type and context-specific differences are apparent. Future studies employing standardized experimental designs will be crucial for a more direct and quantitative comparison of the transcriptomic effects of these important anti-cancer agents.
References
- 1. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 2. Identification of potential target genes of breast cancer in response to Chidamide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 5. Efficacy and safety of this compound in patients with advanced hormone receptor-positive human epidermal growth factor receptor 2-negative breast cancer: real-world insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylases inhibitor chidamide synergizes with humanized PD1 antibody to enhance T-cell chemokine expression and augment Ifn-γ response in NK-T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. oncotarget.com [oncotarget.com]
- 9. JAK-STAT inhibition mediates romidepsin and mechlorethamine synergism in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Single-Cell Sequencing Identifies Master Regulators Affected by Panobinostat in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. oncotarget.com [oncotarget.com]
Comparative analysis of the safety profiles of Tucidinostat and other HDACis
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a promising class of epigenetic drugs that have shown efficacy in various hematological malignancies. As the number of approved and investigational HDAC inhibitors grows, a thorough understanding of their comparative safety profiles is crucial for informed clinical development and therapeutic selection. This guide provides an objective comparison of the safety profiles of Tucidinostat (a novel benzamide HDAC inhibitor) and other prominent HDACis, supported by experimental data and detailed methodologies.
Comparative Analysis of Adverse Events
The safety profiles of HDAC inhibitors are generally characterized by a constellation of on-target and off-target toxicities. The most frequently reported adverse events (AEs) across the class include hematological and gastrointestinal toxicities. Cardiac events have also been a concern with some agents. The following tables summarize the incidence of common and clinically significant AEs for this compound and other selected HDAC inhibitors, primarily from clinical trials in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL), to allow for a more direct comparison.
Table 1: Incidence of Common Grade ≥3 Hematological Adverse Events in Patients with Relapsed/Refractory PTCL
| Adverse Event | This compound (40 mg BIW)[1][2] | Romidepsin (14 mg/m²)[3] | Belinostat (1000 mg/m²) |
| Thrombocytopenia | 51% | 38% | 13% |
| Neutropenia | 36% | 54% | 13% |
| Leukopenia | 20% | 46% | Not Reported |
| Anemia | Not specified as ≥20% | Not specified as ≥20% | 10% |
| Lymphopenia | 22% | 74% | Not Reported |
Note: Data is compiled from different clinical trials and should be interpreted with caution due to potential differences in patient populations and study designs.
Table 2: Incidence of Common Grade ≥3 Non-Hematological Adverse Events
| Adverse Event | This compound | Vorinostat | Panobinostat | Romidepsin | Belinostat |
| Fatigue/Asthenia | Low incidence of Grade ≥3 | Common, up to 13.5%[4] | Common | Common | 5% |
| Nausea | Low incidence of Grade ≥3 | Low incidence of Grade ≥3 | Common | Common | Low incidence of Grade ≥3 |
| Vomiting | Low incidence of Grade ≥3 | Low incidence of Grade ≥3 | Common | Common | Low incidence of Grade ≥3 |
| Diarrhea | Low incidence of Grade ≥3 | Common, up to 5.9%[4] | Common | Common | Low incidence of Grade ≥3 |
| QTc Prolongation | Uncommon, Grade 1/2 reported[2] | Associated with QT prolongation[5] | Can cause QTc prolongation[5] | Associated with QT prolongation[5] | Associated with QT prolongation[5] |
This compound, a subtype-selective HDAC inhibitor targeting Class I (HDAC1, 2, 3) and Class IIb (HDAC10) enzymes, generally demonstrates a manageable safety profile.[1][3] The most common AEs are hematological, which are often manageable with dose modifications and supportive care.[1][2] Compared to some other HDAC inhibitors, the incidence of severe non-hematological AEs with this compound appears to be relatively low. For instance, in a phase IIb study in PTCL, the most frequent grade ≥3 AEs for this compound were thrombocytopenia (51%), neutropenia (36%), lymphopenia (22%), and leukopenia (20%).[1] In contrast, a study of romidepsin in PTCL reported grade ≥3 lymphopenia in 74% of patients and neutropenia in 54% of patients.[3] Belinostat appears to have a more favorable hematological toxicity profile in some studies.
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of HDAC inhibitors involves a comprehensive set of preclinical and clinical assessments.
Preclinical Toxicology Studies
1. In Vivo General Toxicity Studies:
-
Objective: To determine the maximum tolerated dose (MTD) and identify target organs for toxicity.
-
Methodology:
-
Species: At least two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dosing: Daily or intermittent administration of the HDAC inhibitor for a specified duration (e.g., 28 or 90 days) via the intended clinical route. A range of dose levels, including a control group, a pharmacologically active dose, an intermediate dose, and a high dose expected to produce some toxicity, are used.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology: Blood samples are collected at baseline and at specified intervals to perform a complete blood count (CBC) with differential, assessing for anemia, neutropenia, and thrombocytopenia.
-
Clinical Chemistry: Serum samples are analyzed to evaluate liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and electrolyte balance.
-
Urinalysis: Conducted at specified intervals.
-
-
Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination to identify any microscopic changes.
-
2. In Vivo Hematological Toxicity Assessment:
-
Objective: To specifically characterize the effects of the HDAC inhibitor on the hematopoietic system.
-
Methodology:
-
Model: Murine models are commonly used.
-
Drug Administration: The HDAC inhibitor is administered at various doses and schedules.
-
Assessments:
-
Peripheral Blood Analysis: Serial CBCs are performed to monitor changes in red blood cells, white blood cells, and platelets.
-
Bone Marrow Analysis: Bone marrow is harvested at different time points. Cellularity is assessed, and flow cytometry is used to quantify hematopoietic stem cells (HSCs), multipotent progenitors (MPPs), and lineage-committed progenitors (e.g., megakaryocyte-erythroid progenitors, common myeloid progenitors) to identify the stage of hematopoiesis affected.
-
Colony-Forming Unit (CFU) Assays: Bone marrow cells are cultured in semi-solid media with appropriate cytokines to assess the proliferative capacity of different hematopoietic progenitors.
-
-
Cardiovascular Safety Pharmacology
1. In Vitro hERG Assay:
-
Objective: To assess the potential of the HDAC inhibitor to block the hERG (human Ether-a-go-go-Related Gene) potassium channel, which is a key mechanism for drug-induced QT prolongation.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Technique: Patch-clamp electrophysiology is used to measure the hERG current in the presence of increasing concentrations of the HDAC inhibitor.
-
Endpoint: The concentration of the drug that causes 50% inhibition (IC50) of the hERG current is determined.
-
2. In Vivo Cardiovascular Telemetry Study:
-
Objective: To evaluate the effects of the HDAC inhibitor on cardiovascular parameters in a conscious, freely moving animal model.
-
Methodology:
-
Species: Typically a non-rodent species such as Beagle dogs or non-human primates.
-
Instrumentation: Animals are surgically implanted with telemetry transmitters that continuously monitor and transmit electrocardiogram (ECG), blood pressure, and heart rate data.
-
Study Design: Following a recovery period, animals are administered the HDAC inhibitor at various dose levels. Data is collected continuously before and after dosing.
-
Endpoints:
-
ECG Analysis: QT interval (corrected for heart rate, e.g., QTcF), PR interval, and QRS duration are measured to assess for any conduction abnormalities.
-
Hemodynamics: Mean arterial pressure, systolic and diastolic blood pressure, and heart rate are analyzed.
-
-
Clinical Safety Monitoring
-
Objective: To monitor and manage the safety of the HDAC inhibitor in human subjects during clinical trials.
-
Methodology:
-
Adverse Event Monitoring: All AEs are recorded at each study visit and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Assessments:
-
Hematology: CBC with differential is performed frequently, especially during the initial cycles of treatment, to monitor for myelosuppression.
-
Clinical Chemistry: Liver and renal function tests, as well as electrolyte levels, are monitored regularly.
-
-
Cardiovascular Monitoring:
-
ECG: Performed at baseline and at specified time points throughout the study, particularly around the time of expected peak drug concentration (Tmax), to monitor for QT prolongation and other ECG changes.
-
-
Dose Modification Guidelines: The clinical trial protocol includes specific guidelines for dose interruption, reduction, or discontinuation based on the severity and type of AEs observed.
-
Signaling Pathways and Mechanisms of Toxicity
The adverse effects of HDAC inhibitors are a direct or indirect consequence of their enzymatic inhibition, leading to the hyperacetylation of both histone and non-histone proteins. This alters gene expression and the function of numerous cellular proteins, thereby impacting various signaling pathways.
Hematological Toxicity
Thrombocytopenia is a common dose-limiting toxicity of many HDAC inhibitors. The underlying mechanisms are complex and involve effects on megakaryocyte differentiation and platelet production.
Caption: Mechanisms of HDAC inhibitor-induced thrombocytopenia.
HDAC inhibitors can lead to thrombocytopenia through several mechanisms. They can inhibit the expression and activity of GATA-1, a key transcription factor for megakaryocyte differentiation.[6] Additionally, HDAC inhibition can lead to the acetylation and activation of p53, which can induce apoptosis in megakaryocytes.[7] Furthermore, some HDACis can alter the Rho/Rac pathway, leading to increased phosphorylation of myosin light chain (pMLC) and subsequent inhibition of proplatelet formation.[8]
Cardiac Toxicity
A significant concern with some HDAC inhibitors is the potential for cardiac toxicity, particularly QT interval prolongation, which can increase the risk of arrhythmias.
Caption: Mechanisms of HDAC inhibitor-induced cardiac repolarization abnormalities.
The primary mechanism for HDAC inhibitor-induced QT prolongation is the direct blockade of the hERG potassium channel, which reduces the rapidly activating delayed rectifier potassium current (IKr) and prolongs ventricular repolarization. Additionally, by increasing the acetylation of non-histone proteins like HSP90, HDAC inhibitors can interfere with the proper trafficking and stability of the hERG channel protein, further reducing its presence on the cell surface and contributing to a decrease in IKr.
Gastrointestinal Toxicity
Gastrointestinal AEs such as nausea, vomiting, and diarrhea are common with HDAC inhibitors. The mechanisms are thought to be multifactorial, involving both central and peripheral pathways.
Caption: Potential mechanisms of HDAC inhibitor-induced gastrointestinal toxicity.
Similar to some chemotherapeutic agents, HDAC inhibitors may induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[7] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and the vomiting center in the brain, leading to nausea and vomiting.[7] Substance P and its receptor, NK1, are also implicated in these central pathways.[7] Additionally, HDAC inhibitors can induce apoptosis in intestinal epithelial cells, which may contribute to diarrhea.[9]
Conclusion
This compound presents a generally manageable safety profile, with its primary toxicities being hematological and often reversible with appropriate management. When compared to other HDAC inhibitors, particularly in the context of PTCL, this compound appears to have a favorable profile regarding certain severe adverse events. However, direct cross-trial comparisons are challenging, and the safety profile of any HDAC inhibitor must be carefully considered in the context of its therapeutic indication and the individual patient's characteristics. A thorough understanding of the underlying mechanisms of toxicity is essential for developing strategies to mitigate these adverse effects and optimize the therapeutic window of this important class of anticancer agents. Further research, including head-to-head comparative trials, will be invaluable in further delineating the relative safety of different HDAC inhibitors.
References
- 1. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ajmc.com [ajmc.com]
- 3. Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Chemotherapy-induced nausea and vomiting - Wikipedia [en.wikipedia.org]
- 8. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 9. Induction of Apoptosis in Intestinal Toxicity to a Histone Deacetylase Inhibitor in a Phase I Study with Pelvic Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Tucidinostat compared to Panobinostat in multiple myeloma cells
An in-depth comparison of two histone deacetylase inhibitors reveals distinct efficacy profiles and mechanisms of action in preclinical models of multiple myeloma.
For researchers and drug developers in the oncology space, particularly those focused on hematological malignancies, the selection of appropriate therapeutic candidates for further investigation is paramount. This guide provides a comprehensive comparison of the efficacy of two histone deacetylacetylase (HDAC) inhibitors, Tucidinostat (also known as Chidamide) and Panobinostat, in multiple myeloma (MM) cells. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to facilitate an informed decision-making process.
Executive Summary
Both this compound and Panobinostat demonstrate potent anti-myeloma activity by inducing cell cycle arrest and apoptosis. However, their efficacy varies across different multiple myeloma cell lines, likely due to their distinct HDAC inhibitory profiles. Panobinostat, a pan-HDAC inhibitor, generally exhibits lower IC50 values, suggesting higher potency in some contexts. This compound, a selective inhibitor of HDACs 1, 2, 3, and 10, also shows significant activity, with its effectiveness being partially dependent on HDAC1 expression. Mechanistically, both drugs impact critical signaling pathways, but with differing nuances.
Data Presentation: Quantitative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Panobinostat in various human multiple myeloma cell lines, providing a direct comparison of their cytotoxic potential.
| Cell Line | This compound (Chidamide) IC50 (nM) | Panobinostat IC50 (nM) |
| RPMI-8226 | ~500 | 10-20 |
| U266 | ~400 | 10-20 |
| MM.1S | Not Available | 10-20 |
| JJN3 | Not Available | 13 [1] |
| KMM1 | Not Available | 25 [1] |
Mechanism of Action: A Tale of Two Inhibitors
This compound and Panobinostat, while both targeting HDACs, elicit their anti-myeloma effects through distinct yet overlapping mechanisms.
This compound: As a selective inhibitor of Class I (HDAC1, 2, 3) and Class IIb (HDAC10) enzymes, this compound's action is more targeted.[2] Its efficacy in multiple myeloma cells has been linked to the induction of G0/G1 cell cycle arrest and apoptosis. This is achieved, in part, by downregulating key cell cycle proteins like cyclin D1 and the proto-oncogene c-myc, while increasing the expression of tumor suppressors p53 and p21. The induction of apoptosis by this compound is caspase-dependent.
Panobinostat: In contrast, Panobinostat is a pan-HDAC inhibitor, affecting a broader range of HDAC enzymes.[3][4][5] This broad activity translates to potent induction of cell cycle arrest, primarily at the G1 phase, and apoptosis through caspase activation.[6][7] Panobinostat's mechanistic reach extends to the inhibition of several critical pro-survival signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways, leading to the suppression of downstream effectors like STAT3, p-AKT, and p-ERK.[8]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 1 x 105 cells per well and culture overnight at 37°C.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Panobinostat for 24 or 48 hours. A control group should be treated with the vehicle (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound or Panobinostat for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Incubate multiple myeloma cells with this compound or Panobinostat for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.
-
RNAse Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cells and incubate at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This comparative guide highlights the distinct preclinical profiles of this compound and Panobinostat in multiple myeloma cells. Panobinostat, as a pan-HDAC inhibitor, demonstrates broad and potent activity across multiple cell lines and signaling pathways. This compound, with its selective HDAC inhibition, presents a more targeted approach, the efficacy of which may be predictable by the expression levels of specific HDACs like HDAC1. The choice between these two agents for further development or clinical application will depend on the specific therapeutic strategy, the genetic background of the malignancy, and the desired balance between efficacy and potential off-target effects. The provided data and protocols serve as a valuable resource for researchers navigating these critical decisions in the pursuit of more effective treatments for multiple myeloma.
References
- 1. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 3. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. commons.stmarytx.edu [commons.stmarytx.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tucidinostat
The proper disposal of Tucidinostat, a histone deacetylase (HDAC) inhibitor, is crucial for maintaining laboratory safety and ensuring environmental protection. As with many cytotoxic and research compounds, specific disposal protocols are dictated by a combination of the substance's inherent hazards and overarching regulatory frameworks. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals handling this and similar chemical agents.
Core Principles of this compound Disposal
Disposal of this compound and associated waste must comply with local, regional, national, and international regulations governing hazardous and pharmaceutical waste.[1][2][3] In the United States, this includes adherence to standards set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] The primary method for the disposal of this compound is through incineration by a licensed hazardous waste management facility.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sewer.[5][6]
Step-by-Step Disposal Protocol
The following steps outline the standard procedure for the safe disposal of this compound waste, which includes expired compounds, unused or partially used vials, and contaminated lab consumables such as gloves, pipette tips, and vials.[2][3]
-
Personal Protective Equipment (PPE): Before handling this compound waste, personnel must wear appropriate PPE, including double gloves, a protective gown with a solid front, and eye protection or a face shield.[1][7][8] Work should be conducted in a designated area, such as a chemical fume hood or biological safety cabinet, to minimize inhalation exposure.[1][8]
-
Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[5][9] This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, wipes, and empty vials.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Needles, syringes, or other sharp implements contaminated with this compound.
-
-
Containerization:
-
Solid and Liquid Waste: Collect this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.[1][5][10] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[5] For cytotoxic drugs, these containers are often color-coded (e.g., purple or yellow) to distinguish them from other waste streams.[8][11]
-
Sharps Waste: Contaminated sharps must be placed in a designated, puncture-resistant sharps container that is also labeled as containing chemotherapy or hazardous drug waste.[3][8]
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[5] Storage time in the laboratory should be minimized, and containers should be inspected weekly for any signs of leakage or deterioration.[5]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[3] This contractor will be responsible for the transportation and final disposal of the this compound waste, typically via high-temperature incineration.[1][6] Maintain all documentation, including a chain of custody records, for institutional safety audits and environmental reporting.[3]
Spill Management
In the event of a this compound spill, the area should be evacuated and secured. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE, including a NIOSH-approved respirator if dust is present.[7]
-
Gently cover the spill with an absorbent material to avoid raising dust.[11]
-
Collect the absorbent material and any contaminated debris, and place it into a designated hazardous waste container.[1][7][11]
-
Clean the spill area thoroughly with a detergent wipe multiple times, disposing of all cleaning materials in the hazardous waste container.[11]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. epa.gov [epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ph.health.mil [ph.health.mil]
- 10. fishersci.com [fishersci.com]
- 11. secamb.nhs.uk [secamb.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
